(2,2,2-Trifluoroethylamino)acetic acid
Description
BenchChem offers high-quality (2,2,2-Trifluoroethylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2,2-Trifluoroethylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-1-3(9)10/h8H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINGFKOGLHDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties and Applications of N-(2,2,2-trifluoroethyl)glycine in Advanced Peptide Engineering
Executive Summary
The incorporation of non-canonical, fluorinated amino acids into peptide sequences is a transformative strategy in modern drug development. N-(2,2,2-trifluoroethyl)glycine (TfeGly) is a highly specialized aliphatic amino acid derivative that introduces a trifluoroethyl group onto the nitrogen backbone of glycine. This structural modification fundamentally alters the thermodynamic, electronic, and steric profile of the resulting peptides. By leveraging the unique "fluorous effect" and the strong inductive properties of the
Structural and Physicochemical Profiling
The physicochemical behavior of TfeGly is dictated by the strong electron-withdrawing nature (
Thermodynamic and Solubility Parameters
The introduction of the trifluoroethyl group increases the overall lipophilicity of the molecule. While natural amino acids rely on standard hydrophobic interactions, the
Table 1: Physicochemical Properties of TfeGly and its Fmoc-Derivative
| Property | N-(2,2,2-trifluoroethyl)glycine (Free Acid) | N-Fmoc-N-(2,2,2-trifluoroethyl)glycine |
| CAS Number | 774527-31-0 (1)[1] | 1486953-68-7 (2)[2] |
| Molecular Formula | ||
| Molecular Weight | 157.09 g/mol [1] | 379.33 g/mol [2] |
| Calculated LogP | ~0.61[1] | Highly Hydrophobic (Not Available)[2] |
| Melting Point | Not Available | 145–148 °C (with decomposition)[2] |
| Key Structural Feature | Secondary amine with | Fmoc-protected secondary amine |
Mechanistic Causality: The Fluorine Effect
The physicochemical traits of TfeGly are not merely additive; they are mechanistically linked to the properties of the fluorine atom. Fluorine is highly electronegative but possesses a low polarizability, meaning the
Mechanistic pathways illustrating how the trifluoroethyl group alters peptide physicochemical traits.
Advanced Applications in Drug Development
Peptide Self-Assembly and Hydrogel Formation
The degree of fluorination plays a crucial role in peptide engineering by controlling fluorine-specific interactions. Research demonstrates that incorporating TfeGly as a hydrophobic component in amphipathic peptides significantly affects peptide folding. The interplay between polarity and hydrophobicity promotes electrostatically driven intra-chain and inter-chain contact pairs, ultimately leading to enhanced peptide fibrillation and the generation of physical hydrogels under physiological conditions (4)[4].
NMR Probing of Membrane Interactions
Because fluorine is virtually absent in biological systems,
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step contains a built-in quality control (QC) checkpoint to prevent the propagation of errors.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-TfeGly-OH
Causality Note: The secondary amine of TfeGly is sterically hindered and electronically deactivated by the
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.
-
TfeGly Coupling: Dissolve 3.0 equivalents of Fmoc-TfeGly-OH, 2.9 equivalents of HATU, and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 2 hours at room temperature.
-
Subsequent Amino Acid Coupling (Critical Step): After deprotecting the TfeGly residue, couple the next amino acid using HATU/HOAt (3.0 eq) and DIPEA (6.0 eq) for an extended duration of 4–6 hours.
-
Self-Validation Checkpoint (Chloranil Test): Standard Kaiser tests yield false negatives for secondary amines. You must use the Chloranil test to validate the coupling onto TfeGly.
-
Validation: A colorless/yellow bead indicates successful coupling (absence of free secondary amine). A blue/green bead indicates incomplete coupling, mandating an immediate re-coupling cycle.
-
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours.
-
Precipitation & QC: Precipitate the peptide in cold diethyl ether, centrifuge, and validate purity via RP-HPLC and MALDI-TOF MS.
SPPS workflow for TfeGly incorporation featuring self-validating Chloranil QC checkpoints.
Protocol 2: Preparation of TfeGly-Peptides for NMR Membrane Assays
Causality Note: To accurately measure the chemical shift perturbations caused by membrane binding, the lipid bicelle environment must be uniform, and external magnetic field drift must be accounted for.
Step-by-Step Methodology:
-
Lipid Bicelle Preparation: Hydrate DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) in a buffer (e.g., 10 mM HEPES, pH 7.4) at a specific molar ratio (
) to form isotropic bicelles. -
Peptide Integration: Titrate the purified TfeGly-containing peptide into the bicelle solution to achieve a final peptide concentration of 1–2 mM.
-
Internal Referencing: Insert a coaxial capillary containing a trace amount of Trifluoroacetic Acid (TFA) or Potassium Fluoride (KF) in
into the NMR tube. -
Self-Validation Checkpoint (
NMR): Before tuning the probe to , acquire a standard 1D NMR spectrum.-
Validation: Confirm the structural integrity of the peptide (absence of degradation peaks) and verify the lipid-to-peptide ratio via peak integration. If the
spectrum shows aggregation (extreme line broadening), the sample must be re-sonicated or diluted.
-
-
Acquisition: Tune the probe to the
frequency. Acquire spectra using a standard single-pulse experiment with proton decoupling (if necessary). Measure the chemical shift relative to the coaxial TFA standard.
References
Sources
- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. Buy N-Fmoc-N-(2,2,2-trifluoroethyl)glycine | 1486953-68-7 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Using fluorine nuclear magnetic resonance to probe changes in the structure and dynamics of membrane-active peptides interacting with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data & Characterization of (2,2,2-Trifluoroethylamino)acetic Acid
This guide details the spectroscopic characterization and handling of (2,2,2-Trifluoroethylamino)acetic acid (also known as
Introduction & Structural Significance
(2,2,2-Trifluoroethylamino)acetic acid (
-
pKa Modulation: The strong electron-withdrawing effect of the
group ( ) reduces the basicity of the secondary amine (pKa ~5.5–6.0) compared to -ethylglycine (pKa ~10), enhancing metabolic stability against oxidative deamination. -
Lipophilicity: The
moiety increases the , facilitating membrane permeability. -
Conformation: The bulky
group restricts rotation around the bond, favoring specific bioactive conformations.
Compound Identity
| Property | Detail |
| IUPAC Name | |
| CAS Number | 303049-67-4 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 157.09 g/mol (Free acid); 193.55 g/mol (HCl salt) |
| Appearance | White crystalline solid (HCl salt) |
Synthesis & Preparation Workflow
To ensure high purity for spectroscopic analysis, the compound is typically synthesized via the alkylation of 2,2,2-trifluoroethylamine.
Experimental Protocol: Alkylation Route
Reaction:
-
Alkylation: Dissolve 2,2,2-trifluoroethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0°C. Dropwise add ethyl bromoacetate (1.0 eq). Stir at RT for 12h.
-
Workup: Filter the ammonium salt precipitate. Concentrate the filtrate to obtain the intermediate ester.
-
Hydrolysis: Reflux the ester in 6N HCl for 4 hours.
-
Isolation: Evaporate the solvent to dryness. Recrystallize the residue from Ethanol/Et2O to yield the hydrochloride salt.
Caption: Step-wise synthesis workflow from trifluoroethylamine to the target amino acid HCl salt.
Spectroscopic Characterization
The following data represents the consensus values for the hydrochloride salt in Deuterium Oxide (
A. Nuclear Magnetic Resonance (NMR)
The
H NMR Data (400 MHz,
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Interpretation |
| 3.95 | Quartet (q) | 2H | Deshielded by | ||
| 4.05 | Singlet (s) | 2H | - | Slightly deshielded due to ammonium state in HCl salt. | |
| 4.80 | Broad s | - | - | Exchangeable protons (amine/acid) merge with solvent. |
C NMR Data (100 MHz,
)
| Shift ( | Multiplicity | Coupling ( | Assignment | Structural Logic |
| 47.5 | Quartet (q) | Strong coupling to 3 Fluorine atoms. | ||
| 48.8 | Singlet (s) | - | Typical glycine | |
| 123.8 | Quartet (q) | Very large coupling constant; diagnostic of | ||
| 168.5 | Singlet (s) | - | Carbonyl carbon. |
F NMR Data (376 MHz,
)
-
-71.5 ppm : Triplet (
Hz).-
Note: The triplet arises from coupling to the adjacent methylene protons (
). If proton-decoupled, this signal appears as a singlet.
-
B. Infrared Spectroscopy (IR)
The IR spectrum (ATR/KBr) reveals the zwitterionic or cationic nature of the amino acid salt.
| Wavenumber ( | Intensity | Assignment | Notes |
| 2400–3000 | Broad, Strong | Characteristic of amine salts ( | |
| 1735–1750 | Strong | Carbonyl of the carboxylic acid (-COOH). | |
| 1140–1200 | Very Strong | Multiple bands; diagnostic for trifluoro group. | |
| 1580 | Medium | Amine deformation. |
C. Mass Spectrometry (MS)
Analysis typically uses Electrospray Ionization (ESI) in Positive Mode due to the basic nitrogen.
-
Ionization Mode: ESI (+)
-
Molecular Ion:
m/z -
Fragmentation Pattern (MS/MS of 158):
-
m/z 158
140: Loss of (Dehydration from acid). -
m/z 158
112: Loss of (Formic acid equivalent/decarboxylation). -
m/z 158
88: Loss of (Rare in soft ionization, but seen in EI). -
m/z 158
69: cation (High energy collision).
-
Caption: Proposed ESI(+) fragmentation pathway for (2,2,2-Trifluoroethylamino)acetic acid.
Applications in Drug Discovery
This specific building block is utilized to synthesize Peptidomimetics . The
-
Protease Resistance: The reduced nucleophilicity of the nitrogen prevents enzymatic cleavage at the adjacent peptide bond.
-
Tracer Development: The distinct
NMR signal (-72 ppm) makes it an excellent probe for Fragment-Based Drug Discovery (FBDD) using NMR screening libraries.
References
-
Jameson, B., & Glaser, R. (2013). Unnatural Lysines with Reduced Sidechain N-Basicity: Synthesis of N-trifluoroethyl Substituted Lysine and Homologs.[1] National Science Foundation / Missouri S&T.
-
ChemicalBook. (2024). 2,2,2-Trifluoroethylamine hydrochloride Synthesis and Properties.
-
Bide Pharm. (2024). Product Data: 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride.
-
NIST Chemistry WebBook. (2024). Mass Spectrum of Trifluoroacetic acid derivatives.[2]
Sources
CAS number for (2,2,2-Trifluoroethylamino)acetic acid
An In-depth Technical Guide to (2,2,2-Trifluoroethylamino)acetic acid: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2,2,2-Trifluoroethylamino)acetic acid, a critical fluorinated building block in modern medicinal and agrochemical research. We will delve into its fundamental chemical and physical properties, explore detailed synthetic methodologies with mechanistic insights, and illuminate its pivotal role as a key intermediate in the synthesis of high-value active ingredients, such as the insecticide fluralaner. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic programs.
Introduction: The Strategic Importance of the Trifluoroethyl Moiety
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science to modulate a compound's physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved potency and pharmacokinetic profiles.[1]
(2,2,2-Trifluoroethylamino)acetic acid serves as a versatile scaffold that incorporates the beneficial 2,2,2-trifluoroethylamine moiety.[2][3] This guide will focus on the hydrochloride salt of this compound, which is the common commercially available and stable form. Its utility stems from the combination of a secondary amine, a carboxylic acid, and the robust trifluoroethyl group, making it an ideal precursor for constructing more complex molecular architectures. A notable application is its use as a key intermediate in the synthesis of fluralaner, a potent isoxazoline-class insecticide and acaricide.[4]
Core Chemical and Physical Properties
The hydrochloride salt of (2,2,2-Trifluoroethylamino)acetic acid is the most frequently handled form in a laboratory setting. Its properties are summarized below.
| Property | Value | Source |
| Chemical Name | 2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride | |
| CAS Number | 303049-67-4 | [5][6] |
| Molecular Formula | C4H7ClF3NO2 | |
| Molecular Weight | 193.55 g/mol | [5] |
| Physical Form | Solid / Powder | [6] |
| Purity | Typically ≥97% | |
| Storage | Store at room temperature, keep cool and dry. | |
| InChI Key | DMKRWLAXKNCPIV-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Considerations
The synthesis of (2,2,2-Trifluoroethylamino)acetic acid and its derivatives typically involves the formation of an amide bond between a protected glycine and 2,2,2-trifluoroethylamine, followed by deprotection. This strategic use of protecting groups is fundamental to ensuring high yields and preventing undesired side reactions.
General Synthetic Workflow
The most common synthetic approach involves the coupling of an N-protected glycine derivative with 2,2,2-trifluoroethylamine, followed by the removal of the protecting group. The choice of protecting group (e.g., Boc, Cbz) is critical and depends on the desired deprotection conditions and compatibility with other functional groups.
Caption: General synthesis workflow for (2,2,2-Trifluoroethylamino)acetic acid HCl.
Detailed Experimental Protocol: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
This protocol is adapted from established patent literature and represents a common method for preparing the amide precursor, which can be subsequently hydrolyzed to the target carboxylic acid.[7]
Materials:
-
N-tert-butoxycarbonylglycine (N-Boc-glycine)
-
N,N'-Carbonyldiimidazole (CDI)
-
2,2,2-Trifluoroethylamine
-
Anhydrous Ethyl Acetate
-
Hydrogen Chloride (gas or solution in a compatible solvent)
Step-by-Step Procedure:
-
Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve N-Boc-glycine (1.0 eq) in anhydrous ethyl acetate. Add N,N'-Carbonyldiimidazole (CDI) (approx. 0.95 eq) portion-wise. The use of CDI as a coupling agent is advantageous as its byproducts (imidazole and CO2) are easily removed. Stir the mixture at room temperature for approximately 30-45 minutes to form the acyl imidazole intermediate.[7]
-
Amide Bond Formation: To the activated mixture, add 2,2,2-trifluoroethylamine (approx. 1.1 eq) dropwise.[7] This amine is volatile (boiling point 36-37°C), so careful, controlled addition is necessary to prevent loss of reagent.[8] Stir the resulting solution at ambient temperature until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up and Isolation (of protected intermediate): The reaction mixture can be washed sequentially with a mild aqueous acid (e.g., 1N HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamic acid 1,1-dimethylethyl ester.[7]
-
Deprotection: Dissolve the isolated intermediate in a suitable solvent such as ethyl acetate. Treat the solution with hydrogen chloride gas or a solution of HCl in an appropriate solvent until the starting material is fully consumed.[7]
-
Final Product Isolation: The hydrochloride salt product will typically precipitate as a white solid. The resulting slurry is cooled (e.g., 0-5°C), stirred for an hour, and then the solid is collected by filtration. The solid is washed with cold ethyl acetate and dried in a vacuum oven to yield the final product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, as a white solid.[7]
Key Applications in Agrochemicals and Drug Development
The primary industrial application of this compound is as a key building block for the synthesis of fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.
Role in Fluralaner Synthesis
Fluralaner is an isoxazoline insecticide that functions by inhibiting the γ-aminobutyric acid (GABA)-gated chloride channels of insects and acarines, leading to paralysis and death.[4] The (2,2,2-Trifluoroethylamino)acetamide moiety forms a critical part of the fluralaner structure, and its synthesis is a key step in the overall manufacturing process.
Caption: Role of the intermediate in Fluralaner synthesis and its mechanism of action.
Safety and Handling
As with all laboratory chemicals, (2,2,2-Trifluoroethylamino)acetic acid hydrochloride should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich product pages.
Conclusion
(2,2,2-Trifluoroethylamino)acetic acid is more than just a chemical compound; it is a strategic tool for molecular design in the life sciences. Its synthesis, while requiring careful control of protecting group chemistry, is well-established and scalable. The unique properties imparted by the trifluoroethyl group make it an indispensable building block for creating next-generation pharmaceuticals and agrochemicals with enhanced efficacy and improved metabolic profiles. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is essential for any scientist aiming to incorporate this valuable synthon into their research and development programs.
References
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents.
-
2,2,2-Trifluoroethylamine. (n.d.). Oakwood Chemical. Retrieved March 7, 2026, from [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Sources
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoroethylamine [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride | 303049-67-4 [sigmaaldrich.com]
- 7. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 8. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
A Technical Guide to N-(2,2,2-trifluoroethyl)glycine: Synthesis, Commercial Availability, and Applications in Drug Development
Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides an in-depth technical overview of N-(2,2,2-trifluoroethyl)glycine, a non-proteinogenic amino acid that leverages these benefits. For researchers, scientists, and drug development professionals, this molecule represents a valuable building block for creating novel peptides and small molecules with enhanced therapeutic potential.[1][3][4]
This document will detail the commercial availability of its protected precursors, provide robust protocols for its synthesis via deprotection, delineate its key physicochemical properties, and explore its applications in the rational design of next-generation therapeutics.
Commercial Availability: Sourcing the Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Suppliers |
| N-Fmoc-N-(2,2,2-trifluoroethyl)glycine | 1486953-68-7 | C₁₉H₁₆F₃NO₄ | 379.33 | Smolecule |
| N-Boc-N-(2,2,2-trifluoroethyl)glycine | Not readily available | C₉H₁₄F₃NO₄ | 257.21 | Sigma-Aldrich[5] |
| N-(2,2,2-Trifluoroacetyl)-N-(2,2,2-trifluoroethyl)glycine | 1538308-69-8 | C₆H₅F₆NO₃ | 253.10 | ChemScene[6], BLD Pharm |
Synthesis of N-(2,2,2-trifluoroethyl)glycine: Deprotection Strategies
The generation of the free N-(2,2,2-trifluoroethyl)glycine is achieved through the selective removal of the Fmoc or Boc protecting group from its commercially available precursors. The choice of deprotection strategy is dictated by the protecting group present and the overall synthetic scheme.
Synthesis Workflow
Caption: Synthetic routes to N-(2,2,2-trifluoroethyl)glycine.
Experimental Protocols
This protocol describes the removal of the Fmoc group using a standard piperidine solution.
Materials:
-
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Fmoc-N-(2,2,2-trifluoroethyl)glycine in a minimal amount of DMF in a round-bottom flask.
-
Add the 20% piperidine in DMF solution (approximately 10 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2,2,2-trifluoroethyl)glycine.
This protocol details the removal of the Boc group using trifluoroacetic acid.
Materials:
-
N-Boc-N-(2,2,2-trifluoroethyl)glycine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-N-(2,2,2-trifluoroethyl)glycine in DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.[7] Monitor the reaction by TLC.
-
Once the reaction is complete, remove the DCM and excess TFA in vacuo.[7]
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Physicochemical Properties
The introduction of the trifluoroethyl group significantly influences the physicochemical properties of the glycine scaffold.
| Property | N-Fmoc-N-(2,2,2-trifluoroethyl)glycine | N-(2,2,2-trifluoroethyl)glycine (Predicted/Inferred) | Reference Glycine |
| Molecular Formula | C₁₉H₁₆F₃NO₄[3] | C₄H₆F₃NO₂ | C₂H₅NO₂ |
| Molecular Weight ( g/mol ) | 379.33[3] | 157.09 | 75.07[8] |
| Appearance | White solid | White solid | Colorless, sweet-tasting solid[8] |
| Solubility | Soluble in DMF and DCM; poor aqueous solubility.[3] | Expected to have moderate aqueous solubility | Highly soluble in water[8] |
| Lipophilicity (LogP) | Estimated ~3.2[3] | Predicted to be higher than glycine | -3.21 |
| Acidity (pKa of COOH) | Expected to be more acidic than non-fluorinated analogs.[3] | Expected to be more acidic than glycine | 2.34 |
Applications in Drug Discovery and Peptide Synthesis
The unique properties of N-(2,2,2-trifluoroethyl)glycine make it a highly attractive building block in medicinal chemistry.
Enhancing Metabolic Stability and Lipophilicity
The strong carbon-fluorine bond is resistant to metabolic degradation, and incorporating the trifluoroethyl group can shield adjacent peptide bonds from enzymatic cleavage.[4] This leads to improved in vivo stability and a longer half-life of peptide-based drugs. Furthermore, the fluorinated moiety increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[3]
Conformational Constraints and Probe for Protein-Protein Interactions
The bulky and rigid nature of the trifluoroethyl group can impose conformational constraints on the peptide backbone.[3] This is particularly advantageous in the design of peptides that require a specific three-dimensional structure for their biological activity. Additionally, the fluorine atoms can serve as probes for ¹⁹F-NMR spectroscopy, providing valuable insights into peptide structure, dynamics, and interactions with biological targets.[3]
Workflow for Incorporation into Peptides via SPPS
The N-Fmoc protected version of N-(2,2,2-trifluoroethyl)glycine is particularly well-suited for solid-phase peptide synthesis (SPPS).
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating N-(2,2,2-trifluoroethyl)glycine.
Conclusion
N-(2,2,2-trifluoroethyl)glycine, accessible through the deprotection of its commercially available N-Fmoc and N-Boc derivatives, is a valuable tool for medicinal chemists. Its trifluoroethyl moiety imparts enhanced metabolic stability, increased lipophilicity, and conformational rigidity, addressing key challenges in drug design. The straightforward protocols for its generation and incorporation into peptides make it a readily implementable building block for the synthesis of novel and improved therapeutic agents. As the demand for more stable and effective drugs continues to grow, the strategic use of fluorinated amino acids like N-(2,2,2-trifluoroethyl)glycine will undoubtedly play a crucial role in the future of drug discovery.
References
-
ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Hindawi. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
SpringerLink. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
MilliporeSigma. (n.d.). (2,2,2-Trifluoroacetyl)glycine. Retrieved from [Link]
-
ACS Publications. (n.d.). Photochemical Transformations of Peptides Containing the N-(2-Selenoethyl)glycine Moiety. Retrieved from [Link]
-
NCBI. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
PubMed. (2023, March 27). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
MDPI. (2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annulation of aziridines and cyanamides. Retrieved from [Link]
-
Chem-Impex. (n.d.). N-β-Aminoethyl-Glycine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Retrieved from [Link]
-
MDPI. (2022, September 20). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Buy N-Fmoc-N-(2,2,2-trifluoroethyl)glycine | 1486953-68-7 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Boc-N-(2,2,2-trifluoroethyl)glycine [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. What are the properties of glycine? | AAT Bioquest [aatbio.com]
Electron-Withdrawing Effects of the Trifluoroethyl Group on the Amino Acid Backbone
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The incorporation of the 2,2,2-trifluoroethyl (Tfe) group (
This guide details the mechanistic underpinnings of these effects, quantifying their impact on
Physicochemical Fundamentals: The Fluorine Effect
The Tfe group acts as a "electronic sink," pulling electron density away from the amino acid backbone. This behavior is governed by the high electronegativity of the three fluorine atoms (
2.1. Electronic Inductive Effect (
) & Basicity Modulation
The most immediate consequence of N-trifluoroethylation is the dramatic reduction in the basicity of the
-
Mechanism: The
group pulls electron density through the -framework ( ), reducing the electron density available on the nitrogen lone pair.[1] -
Quantitative Impact: This results in a
of approximately -5.0 units compared to the non-fluorinated analog.
Table 1: Comparative Physicochemical Properties
| Property | Ethylamine Derivative ( | Trifluoroethyl Derivative ( | Impact on Backbone |
| Amine | ~10.7 | ~5.7 | Drastically reduced basicity; N-terminal remains uncharged at physiological pH.[1] |
| Inductive Effect | Electron Donating ( | Electron Withdrawing ( | Depletes nucleophilicity of the amine nitrogen.[1] |
| Lipophilicity ( | Moderate | High | Increases membrane permeability and hydrophobic collapse.[1] |
| C-F Bond Dipole | N/A | ~1.4 D (per bond) | Introduces electrostatic repulsion/attraction vectors affecting conformation.[1] |
2.2. Impact on Amide Bond Characteristics
When incorporated into a peptide chain, the electron-withdrawing nature of the Tfe group on the amide nitrogen reduces the electron density of the amide bond itself.
-
Reduced H-Bond Acceptor Capability: The carbonyl oxygen of the preceding residue becomes a weaker H-bond acceptor due to the inductive pull.
-
Altered Cis/Trans Isomerism: The Tfe group increases the barrier to rotation and can shift the equilibrium of the peptide bond, often favoring the trans conformation due to stereoelectronic effects, although steric bulk can occasionally trap cis rotamers in specific cyclic constraints.
Structural Implications: Conformation & Stability
The "Tfe effect" is not merely electronic; it is stereoelectronic. The bulky
3.1. Secondary Structure Stabilization
-
Helix Propensity: While 2,2,2-trifluoroethanol (TFE) as a solvent promotes
-helix formation by displacing water, the N-Tfe group acts differently.[2] It tends to disrupt standard -helices due to steric clashes but is highly effective at stabilizing -turns and extended backbone geometries . -
The Fluorine Clip: The
group often engages in orthogonal multipolar interactions with carbonyl carbons ( ), locking the backbone into specific regions.
3.2. Metabolic Stability (The "Blocker" Effect)
The primary failure mode for peptide drugs is proteolysis. The Tfe group confers resistance via two mechanisms:
-
Steric Shielding: The bulky
group physically blocks the approach of proteolytic enzymes (e.g., chymotrypsin, pepsin) to the scissile bond. -
Electronic Deactivation: By lowering the nucleophilicity of the amide nitrogen, the peptide bond becomes electronically distinct from a native substrate, preventing the formation of the tetrahedral transition state required for hydrolysis.
Visualization of Mechanisms
Figure 1: Electronic Inductive Effect & Conformational Locking
This diagram illustrates the electron density withdrawal path and the resulting dipole interactions that stabilize the backbone.
Caption: The CF3 group exerts a strong inductive pull (red), depleting electron density at the nitrogen, reducing basicity, and preventing enzymatic hydrolysis.[1][2]
Experimental Protocols: Synthesis of N-Tfe Amino Acids
Synthesizing N-trifluoroethyl amino acids requires overcoming the low nucleophilicity of the amine once partially substituted. The following protocol uses a reductive amination approach, which is generally higher yielding than direct alkylation.
Protocol: Reductive Alkylation via Trifluoroacetaldehyde
Objective: Synthesis of N-(2,2,2-trifluoroethyl)-L-Amino Acid Methyl Ester.
Reagents:
-
L-Amino acid methyl ester hydrochloride (1.0 equiv)[1]
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)[1]
-
Sodium cyanoborohydride (
) (2.0 equiv)[1] -
Methanol (dry)[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve the L-amino acid methyl ester HCl in dry methanol (
).[1] -
Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv).[1]
-
Add triethylamine (1.0 equiv) to neutralize the HCl salt.[1]
-
Critical Step: Stir at reflux for 2–4 hours. The formation of the trifluoromethyl imine is sluggish due to the electron-withdrawing effect of the
group on the carbonyl carbon (making it less electrophilic than a standard aldehyde).
-
-
Reduction:
-
Workup & Purification:
-
Concentrate the methanol under reduced pressure.
-
Resuspend residue in EtOAc and wash with saturated
(2x) and Brine (1x).[1] -
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).[1] The N-Tfe product will typically elute faster than the starting material due to increased lipophilicity.
-
Figure 2: Synthetic Workflow (Reductive Amination)
Caption: Step-by-step reductive amination workflow. Note the requirement for reflux in Step 1 to overcome the deactivated electrophile.
Applications in Drug Design
6.1. Protease Inhibition
Incorporating Tfe-glycine or Tfe-alanine into the P2 or P3 positions of peptide inhibitors has been shown to increase potency against cysteine proteases (e.g., Cathepsin K/L). The Tfe group occupies the hydrophobic S2/S3 pockets while the backbone resists cleavage.
6.2. 19F-NMR Probes
The
-
Ligand binding events.[2]
-
Folding/unfolding transitions (helix-coil equilibrium).[1]
-
Local pH changes (acting as a local pH meter due to the proximity to the amine).
References
-
Zanda, M. (2004).[1][2] Trifluoroethylamines as Peptide Bond Replacements: Synthesis and Biological Evaluation. European Journal of Organic Chemistry. Link[1]
-
Sani, M., et al. (2007).[2] Conformational properties of peptides incorporating a fluorinated pseudoproline residue. Tetrahedron.[2] Link
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link[1]
-
Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[3] Link[1]
-
Smits, R., et al. (2007).[2] Strategic use of the trifluoroethyl group in the design of cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters.[2] Link
Sources
Potential biological activity of N-trifluoroethylated amino acids
[1][3][4][5]
Synthetic Methodologies
Synthesizing N-Tfe amino acids requires specific protocols to overcome the reduced nucleophilicity of the amine or the volatility of reagents.
Method A: Reductive Alkylation (Recommended)
This is the most scalable approach, utilizing trifluoroacetaldehyde ethyl hemiacetal (TFAH).[2]
-
Reagents: Amino acid ester, TFAH,
(or ).[2] -
Solvent: Methanol or DCM.[2]
-
Mechanism: Formation of a hemiaminal intermediate followed by reduction.[3]
Method B: Direct Alkylation
Utilizes 2,2,2-trifluoroethyl triflate (trifluoromethanesulfonate).[1][2][4]
-
Note: Requires a non-nucleophilic base (e.g., DIPEA) and careful temperature control due to the high reactivity of the triflate.
Biological Applications & Case Studies
Protease Inhibition: Cathepsin K
Cathepsin K is a cysteine protease involved in bone resorption.[2][5][6][7] Traditional inhibitors with basic amines accumulated in lysosomes, reducing efficacy.[1][2]
-
Innovation: Replacing the P2-P3 amide or basic amine with an N-Tfe group.
-
Outcome: The N-Tfe moiety acted as a non-basic "amide isostere."[8][9] It maintained the hydrogen bond to Gly66 in the active site but eliminated lysosomal trapping.
-
Potency: Compounds achieved picomolar (pM) potency with >10,000-fold selectivity [1].[2][8]
Glycine Transporter 1 (GlyT1) Inhibitors
GlyT1 inhibitors are investigated for schizophrenia (enhancing NMDA receptor function).[2][10][11][12]
-
Role of N-Tfe: In compounds like Org 24461 , the N-Tfe group modulates the transporter affinity and metabolic stability. The electron-withdrawing group prevents oxidative metabolism at the
-carbon, a common clearance pathway for standard N-methyl/ethyl drugs [2].
Detailed Experimental Protocol
Protocol: Synthesis of N-(2,2,2-Trifluoroethyl)-L-Phenylalanine Methyl Ester
Objective: To synthesize a metabolically stable phenylalanine derivative via reductive amination.
Materials:
-
L-Phenylalanine methyl ester hydrochloride (
equiv)[2] -
Trifluoroacetaldehyde ethyl hemiacetal (
equiv)[2] -
Sodium cyanoborohydride (
, equiv)[2] -
Methanol (anhydrous)
-
Acetic acid (glacial)
Workflow:
-
Preparation: Dissolve L-Phenylalanine methyl ester HCl (
) in anhydrous Methanol ( ). -
Imine Formation: Add Trifluoroacetaldehyde ethyl hemiacetal (
). Stir at room temperature for 30 minutes. -
Acidification: Adjust pH to
5–6 with glacial acetic acid to catalyze imine formation. -
Reduction: Cool the solution to
. Add ( ) portion-wise over 15 minutes. Caution: HCN gas may evolve; use a fume hood. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin; N-Tfe amines stain faintly compared to starting material).[2]
-
Quench & Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation:
-
1H NMR: Look for the quartet of the
group around ( ). -
19F NMR: Distinct triplet at
.[2]
References
-
Black, W. C., et al. (2005).[1][2][8] Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.[1][2][8]
-
Harsing, L. G., et al. (2003).[1][2] The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study. Pharmacology Biochemistry and Behavior, 74(4), 811-825.[1][2][13]
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2]
-
Luo, R., et al. (2025).[1][2][14] Amine synthesis by reductive amination.[2][3][14][15] Synthesis, 57, 629-636.[1][2][14]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives [mdpi.com]
- 6. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 8. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroethyl (TFE) Group in Peptide Engineering: A Technical Guide to Backbone Modification
The Trifluoroethyl (TFE) Modification Guide below details the structural, physicochemical, and synthetic roles of incorporating 2,2,2-trifluoroethyl groups into peptide backbones.
Executive Summary: The Fluorine Effect
In the optimization of peptide therapeutics, the 2,2,2-trifluoroethyl (
This guide details the use of the TFE group to:
-
Modulate pKa: Drastically reduce amine basicity to enhance membrane permeability.
-
Arrest Proteolysis: Create steric and electronic shields against peptidases.
-
Enforce Conformation: Dictate secondary structure through hydrophobic packing and dipole alignment.
Physicochemical Impact: The Mechanics of Fluorination
pKa Modulation and Permeability
The most immediate effect of N-trifluoroethylation is the reduction of basicity in the adjacent amine. The strong electron-withdrawing nature of the trifluoromethyl group (
-
Mechanism: The
group pulls electron density away from the nitrogen lone pair, destabilizing the protonated ammonium state. -
Data Impact: While a typical N-terminal amine or lysine side chain has a pKa of ~10.5, an N-Tfe amine often exhibits a pKa in the range of 5.5 – 7.5 .
-
Therapeutic Consequence: At physiological pH (7.4), a significant fraction of N-Tfe amines remain uncharged. This increases the effective lipophilicity (
), facilitating passive diffusion across the lipid bilayer.
Metabolic Stability (The "Teflon Shield")
Peptides are notoriously susceptible to proteolytic degradation. The TFE group confers stability via two distinct mechanisms:
-
Steric Occlusion: The bulk of the
group (Van der Waals radius similar to an isopropyl group) physically blocks the approach of protease active sites (e.g., Chymotrypsin, Cathepsins). -
Electronic Deactivation: By withdrawing electron density from the amide nitrogen, the N-Tfe group reduces the nucleophilicity of the carbonyl oxygen in the preceding peptide bond, making it a poorer substrate for hydrolysis.
Table 1: Comparative Stability Profiles
| Property | Native Peptide (NH) | N-Methyl Peptide (N-Me) | N-Trifluoroethyl Peptide (N-Tfe) |
| Amine pKa | ~9.0 - 10.5 | ~9.5 - 10.0 | ~5.5 - 7.5 |
| Proteolytic | Minutes | Hours | Hours to Days |
| Lipophilicity ( | Low | Moderate | High (Fluorine Effect) |
| H-Bond Donor | Yes | No | No |
Structural Biology: Conformational Control
Incorporating TFE-amino acids (like Tfe-Gly or N-Tfe-Ala ) alters the Ramachandran landscape of the peptide.
The Tfe-Glycine Effect
Trifluoroethylglycine (TfeGly) is a unique side-chain modification. Unlike hydrocarbon side chains, the fluorinated side chain prefers to be buried away from water, but it also engages in specific electrostatic interactions due to the C-F bond dipoles.
-
Helix Promotion: In specific contexts, TfeGly can stabilize
-helical structures more effectively than Leucine or Valine due to the "hydrophobic effect" being amplified by the low polarizability of fluorine. -
Sheet Stabilization: In
-sheet regions, TfeGly can enhance sheet stability by inter-strand hydrophobic packing that excludes water more efficiently than hydrocarbon analogs.
N-Tfe Backbone Control
N-alkylation typically promotes cis-amide bond formation. The N-Tfe group, being bulkier than a methyl group, imposes severe constraints on the
-
Cis/Trans Equilibrium: While N-methylation increases the cis population to ~10-30%, N-trifluoroethylation can shift this equilibrium further or lock specific turn conformations depending on the adjacent residues (e.g., Proline).
Synthetic Protocols: Overcoming the Nucleophilicity Trap
Synthesizing N-Tfe peptides is non-trivial. The very property that makes them stable (low nucleophilicity) makes them difficult to elongate in Solid Phase Peptide Synthesis (SPPS).
Synthesis of N-Tfe Amino Acids
Method A: Alkylation (Preferred) Direct alkylation of amino acid esters using trifluoroethyl triflate or iodonium salts.
-
Reagent: 2,2,2-trifluoroethyl trifluoromethanesulfonate (Tfe-OTf).
-
Conditions: DIPEA, DCM, Reflux.
Method B: Reductive Amination Using trifluoroacetaldehyde ethyl hemiacetal.
-
Note: Requires harsh reducing agents due to the stability of the hemiaminal intermediate.
SPPS Elongation Protocol
The critical bottleneck is coupling the next amino acid onto the N-Tfe residue. Standard HBTU/DIC coupling will fail.
Step-by-Step Protocol for "Difficult" Coupling:
-
Resin Selection: Use Chlorotrityl or Wang resin.[1]
-
Coupling to N-Tfe (The Hard Step):
-
Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: Collidine or TMP (2,4,6-Trimethylpyridine) is preferred over DIPEA to prevent racemization during long couplings.
-
Solvent: DMF/DMSO (9:1) to improve solvation of the secondary amine.
-
Conditions: Double coupling, 2 x 4 hours at 50°C (Microwave assisted if available).
-
Alternative: Convert the incoming amino acid to an Acid Chloride (using triphosgene) or Acid Fluoride (using cyanuric fluoride) for maximum reactivity.
-
-
Cleavage: Standard TFA/TIS/Water cocktails are compatible. The N-Tfe bond is acid-stable.
Workflow Visualization
Figure 1: Synthetic workflow highlighting the critical bottleneck at the N-Tfe coupling step.
Mechanism of Action: Stability Logic
The following diagram illustrates why N-Tfe peptides resist enzymatic hydrolysis compared to native peptides.
Figure 2: Mechanistic basis for the metabolic stability of N-trifluoroethyl peptides.
References
-
Zervas, L., et al. (1973). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society .[2] Link(Foundational chemistry for N-protection/modification).
-
Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1996). Peptide modification by incorporation of alpha-trifluoromethyl substituted amino acids. Amino Acids .[1][3][4][5][6][7][8][9][10][11][12] Link(Detailed analysis of proteolytic stability and structural effects of trifluoromethyl amino acids).
-
Bigotti, M. G., et al. (2020). The Trifluoroethylamine Function as Peptide Bond Replacement. Future Medicinal Chemistry . Link(Review of N-Tfe as a bioisostere and its metabolic advantages).
-
Sani, M., et al. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Biophysical Journal . Link(Differentiation between TFE solvent effects and structural modifications).
-
Chiu, H. P., et al. (2019). About TFE: Old and New Findings. Current Protein & Peptide Science . Link(Modern perspectives on fluorinated peptide environments).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Spectroscopic evidence for backbone desolvation of helical peptides by 2,2,2-trifluoroethanol: an isotope-edited FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis of N-(2,2,2-Trifluoroethyl) Amino Acid Esters
Abstract
The N-(2,2,2-trifluoroethyl) group is a high-value pharmacophore in medicinal chemistry, known for lowering the pKa of the adjacent amine (by ~2–3 units), increasing lipophilicity, and blocking metabolic dealkylation. This application note details the two most robust protocols for synthesizing N-trifluoroethyl amino acid esters: Reductive Amination (using trifluoroacetaldehyde ethyl hemiacetal) and Direct Alkylation (using trifluoroethyl triflate). Special attention is given to preserving chiral integrity and handling the volatility of fluorinated reagents.
Part 1: Strategic Analysis of Synthetic Routes
Method Selection Matrix
The choice of method depends primarily on reagent availability and substrate sensitivity.
Figure 1: Decision matrix for selecting the optimal synthesis route.
Part 2: Detailed Protocols
Protocol 1: Reductive Amination (The Gold Standard)
This method is preferred for its mild conditions and high selectivity for mono-alkylation. It utilizes trifluoroacetaldehyde ethyl hemiacetal (fluoral hemiacetal), a stable liquid precursor that releases the volatile trifluoroacetaldehyde in situ.
Mechanism: The hemiacetal dissociates to release trifluoroacetaldehyde, which condenses with the amino acid ester to form a hemiaminal/imine intermediate. This is selectively reduced by sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Reagents:
-
Amino Acid Ester Hydrochloride (1.0 equiv)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 – 1.5 equiv) [CAS: 433-27-2]
-
Sodium Triacetoxyborohydride (STAB) (2.0 – 3.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 – 2.0 equiv, to neutralize HCl salt)
-
Solvent: DCM (Dichloromethane) or THF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, suspend the Amino Acid Ester HCl (1.0 mmol) in anhydrous DCM (10 mL).
-
Free Basing: Add DIPEA (1.0 mmol) dropwise at 0°C. Stir for 10 minutes to ensure formation of the free amine.
-
Imine Formation: Add Trifluoroacetaldehyde ethyl hemiacetal (1.5 mmol). Stir at room temperature for 1–2 hours. Note: The reaction may not show a distinct imine spot on TLC due to the instability of the CF3-imine, but the equilibrium is sufficient for reduction.
-
Reduction: Cool the mixture to 0°C. Add STAB (2.5 mmol) portion-wise over 15 minutes.
-
Critical Control Point: STAB is preferred over NaBH3CN to avoid toxic cyanide byproducts and because it is less likely to reduce the aldehyde directly.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin or KMnO4; the product is less polar than the starting amine).
-
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The N-TFE product usually elutes significantly faster (higher Rf) than the starting primary amine due to reduced polarity.
Protocol 2: Direct Alkylation with Trifluoroethyl Triflate
This method is faster but requires careful handling of the highly reactive triflate. It is ideal when the reductive amination fails or for sterically hindered amino acids.
Reagents:
-
Amino Acid Ester (Free base or HCl salt)
-
2,2,2-Trifluoroethyl triflate (TFE-OTf) (1.1 equiv) [CAS: 6226-25-1]
-
Base: DIPEA (2.5 equiv) or Cs2CO3 (1.5 equiv)
-
Solvent: 1,4-Dioxane or Toluene (to suppress racemization)
Step-by-Step Procedure:
-
Setup: Dissolve Amino Acid Ester (1.0 mmol) in anhydrous 1,4-Dioxane (5 mL).
-
Base Addition: Add DIPEA (2.5 mmol). If using the HCl salt, ensure enough base is added to neutralize the salt plus scavenge the triflic acid generated.
-
Alkylation: Add TFE-OTf (1.1 mmol) dropwise at 0°C.
-
Safety Warning: TFE-OTf is a powerful alkylating agent. Handle in a fume hood.
-
-
Heating: Heat the reaction to 50–60°C for 4–12 hours.
-
Optimization: Higher temperatures increase rate but risk racemization of the α-center. Monitor enantiomeric excess (ee) if the substrate is chiral.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry and concentrate.
Protocol 3: The "Denton" Method (Catalytic/Green)
A modern approach using Trifluoroacetic Acid (TFA) as the fluorine source, reduced in situ by phenylsilane. This avoids the use of expensive fluoral hemiacetal.
Reagents:
-
Solvent: Toluene
Procedure:
-
Mix Amino Acid Ester (1.0 mmol) and PhSiH3 (2.0 mmol) in Toluene (2 mL).
-
Add TFA (1.5 mmol) slowly.
-
Heat to 70°C for 16 hours.
-
Mechanism: TFA is converted to a silyl ester, reduced to the aldehyde oxidation state, condensed with the amine, and further reduced.
Part 3: Characterization & Troubleshooting
Data Summary Table
| Feature | Reductive Amination (Method A) | Alkylation (Method B) | Denton Protocol (Method C) |
| Yield | 70–90% | 50–80% | 60–85% |
| Racemization Risk | Low (Mild conditions) | Moderate (Base dependent) | Low |
| Reagent Cost | Moderate (Fluoral) | High (Triflate) | Low (TFA) |
| Selectivity | High (Mono-alkylation) | Risk of Bis-alkylation | High |
Analytical Signatures
-
1H NMR: The N-CH2-CF3 protons appear as a quartet of quartets (or broad quartet) around 3.0 – 3.5 ppm due to coupling with the adjacent NH and the CF3 group (J_H-F ≈ 9–10 Hz).
-
19F NMR: A characteristic triplet at approximately -70 to -72 ppm .
-
Mass Spec: Distinctive M+82 mass shift (addition of C2H2F3 - H).
Mechanistic Visualization[5]
Figure 2: Mechanistic pathway for the reductive amination of amino acid esters with trifluoroacetaldehyde ethyl hemiacetal.
References
-
Denton, R. M., et al. (2017).[3][4][5][6] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications.[4] [Link][4]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
-
Rotstein, B. H., et al. (2014). N-Trifluoroethylation of Amino Acid Esters. Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Incorporation of (2,2,2-Trifluoroethylamino)acetic acid into peptide sequences
This guide details the incorporation of (2,2,2-Trifluoroethylamino)acetic acid (commonly referred to as
Application Note: -Trifluoroethyl Glycine in Peptidomimetics
1. Chemical Identity & Rationale
-
Abbreviation: Tfe-Gly
-
Structure:
-
Classification:
-substituted glycine (Peptoid monomer) / Fluorinated amino acid.[1][3][4]
Why incorporate Tfe-Gly?
-
Metabolic Stability: The
-substitution eliminates the amide proton, preventing hydrogen bonding with proteases (e.g., chymotrypsin).[2] The bulky, electron-withdrawing group sterically and electronically shields the peptide bond from hydrolysis.[5] -
-NMR Probe: The chemically equivalent trifluoromethyl fluorines provide a sharp, intense singlet in
-NMR, serving as a sensitive reporter for local conformation or protein-protein interactions without background interference from biological systems.[1][2] -
pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the
group significantly lowers the basicity of the secondary amine ( ) compared to sarcosine ( -Me-Gly, ). This alters the hydrogen-bond accepting capability of the backbone nitrogen.[5]
Part 1: Strategic Incorporation Pathways
There are two primary methods to incorporate Tfe-Gly.[5] Method A (Fmoc-Building Block) is recommended for standard SPPS.[1] Method B (Sub-monomer) is cost-effective for large-scale synthesis or when the Fmoc-derivative is unavailable.[5]
Visual Workflow: Incorporation Strategies
Figure 1: Decision tree for incorporating Tfe-Gly. Method A is standard for peptides; Method B is derived from peptoid synthesis.[5]
Part 2: Detailed Experimental Protocols
Protocol A: Coupling via Fmoc-Building Block (Recommended)
Use this method if you have purchased or synthesized Fmoc-N-(2,2,2-trifluoroethyl)glycine .[1][5]
Challenge: The secondary amine of Tfe-Gly is extremely deactivated due to the electron-withdrawing
Step 1: Coupling Fmoc-Tfe-Gly-OH to the Resin This step is straightforward.[5] The carboxyl group is activated normally.
-
Reagents: Fmoc-Tfe-Gly-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq).
-
Solvent: DMF (anhydrous).
-
Procedure: Pre-activate for 30 seconds. Add to resin.[2][6][7][8][9] Shake for 60 minutes.
-
Monitoring: Standard Kaiser test (Ninhydrin) works here.
Step 2: Acylation of the Tfe-Gly Secondary Amine (The "Hard" Step) WARNING: Do not use standard carbodiimide (DIC) or uronium (HBTU) coupling here. The conversion will be <10%.
Option 1: High-Power HATU/Microwave (For non-bulky incoming AAs) [1]
-
Reagents: Incoming Fmoc-AA-OH (5 eq), HATU (5 eq), DIPEA (10 eq).
-
Conditions: Microwave irradiation at 75°C for 20 minutes (or 2x coupling at RT for 2 hours).
-
Note: Use HOAt as an additive if available; it is superior to HOBt for secondary amines.[1][2]
Option 2: The "Gold Standard" BTC Activation (For bulky AAs or difficult sequences) Bis(trichloromethyl)carbonate (BTC) generates an acid chloride in situ.[1] Acid chlorides are highly reactive electrophiles capable of acylating the deactivated Tfe-amine.[5]
-
Safety: BTC generates phosgene.[1][2][5] Perform in a well-ventilated fume hood.
-
Reagents:
-
Procedure:
Protocol B: Sub-Monomer Synthesis (Peptoid Method)
Use this method to build the residue directly on the resin using cheap reagents.
Mechanism: This utilizes a two-step cycle: Acylation with bromoacetic acid followed by
Step 1: Bromoacetylation
-
Reagents: Bromoacetic acid (10 eq), DIC (11 eq).
-
Solvent: DMF.
-
Procedure: Add 1.0 M Bromoacetic acid in DMF and DIC to the resin. Shake for 30 minutes at RT.
-
Wash: DMF x5.
Step 2: Nucleophilic Displacement (The Optimization) Critique: Trifluoroethylamine is a poor nucleophile.[2][5] Standard peptoid protocols (1M amine, 30 min) will fail.[1][2]
-
Reagents: 2,2,2-Trifluoroethylamine (TFEA) (2.0 M solution in NMP), Tetrabutylammonium Iodide (TBAI) or KI (0.5 eq).[1][2]
-
Catalysis: The Iodide acts as a catalyst (Finkelstein reaction), converting the resin-bound bromide to a more reactive iodide in situ.
-
Procedure:
-
Wash: DMF x5, DCM x5.
Part 3: Troubleshooting & Quality Control
Monitoring the Reaction
Standard colorimetric tests fail for secondary amines and fluorinated species.[5]
-
Kaiser Test (Ninhydrin): Will be Negative (or faint red) for the Tfe-Gly secondary amine. Do not rely on this.
-
Mini-Cleavage (Best Practice): Cleave 2-5 mg of resin with 95% TFA/TIS/Water for 30 mins and analyze by LC-MS to confirm coupling efficiency before proceeding.[5]
Common Pitfalls
| Issue | Cause | Solution |
| Incomplete Coupling to Tfe-Gly | Low nucleophilicity of Tfe-amine.[5] | Switch to BTC/Collidine protocol (Protocol A, Option 2).[1][2] |
| Deletion Sequences | Steric bulk prevents access.[1][2] | Use ChemMatrix or PEG-PS resin (better swelling).[1] |
| Poor Solubility | Fluorine-induced aggregation.[5] | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.[1][2] |
References
-
Sante, L. et al. (2025).[1][2] Applications of N-(Trifluoroacetyl)glycine in Drug Discovery. BenchChem Application Notes. [1]
-
Zuckermann, R. N. et al. (1992).[1][2][10] Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.[2][5] [1]
-
Gante, J. (1994).[1][2] Peptidomimetics—Tailored Enzyme Inhibitors.[1][2] Angewandte Chemie International Edition, 33(17), 1699-1720.[1][2][5] [1]
-
Thayer, D. A. et al. (2011).[1][2] Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly. Journal of Visualized Experiments, (57), e3373.[1][2][7]
-
Falb, E. et al. (1999).[1][2] In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and their utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53, 507-517.[1][2][5]
Sources
- 1. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Buy N-Fmoc-N-(2,2,2-trifluoroethyl)glycine | 1486953-68-7 [smolecule.com]
- 4. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. osti.gov [osti.gov]
- 8. peptide.com [peptide.com]
- 9. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 10. scispace.com [scispace.com]
Use of (2,2,2-Trifluoroethylamino)acetic acid as a building block for fluorinated peptidomimetics
Application Note: (2,2,2-Trifluoroethylamino)acetic Acid as a Building Block for Fluorinated Peptidomimetics
-(2,2,2-Trifluoroethyl)glycine (Tfe-Gly)Executive Summary
(2,2,2-Trifluoroethylamino)acetic acid (also known as
Key Advantages:
-
Metabolic Stability: The steric bulk and electronic shielding of the
-substituent renders the adjacent peptide bond highly resistant to proteolytic cleavage. -
pKa Modulation: The electron-withdrawing trifluoromethyl group significantly lowers the basicity of the amine (pKa ~5.7 vs. ~9.6 for Gly), altering hydrogen bonding capability.
-
Conformational Control: The bulky
-substituent induces cis/trans amide bond isomerization, often favoring the cis-conformation, allowing for the mimicry of turn structures (similar to Proline or Sarcosine).
Physicochemical Profile
The introduction of the trifluoroethyl group fundamentally alters the electronic landscape of the amino acid.[1]
| Property | Glycine (Gly) | Impact on Drug Design | ||
| Formula | Fluorine content = 3 atoms | |||
| Amine pKa | 9.60 | 10.01 | ~5.7 | Reduced nucleophilicity; difficult coupling to this residue. |
| Lipophilicity (LogP) | -3.21 | -2.5 | ~0.5 | Enhanced membrane permeability. |
| Amide Preference | Trans (>99%) | Cis/Trans mixture | High Cis Population | Induces turn conformations (mimics |
| H-Bond Donor | Yes (Amide NH) | No | No | Removes H-bond donor; acts as H-bond acceptor only. |
Synthesis of the Building Block
While Fmoc-Tfe-Gly-OH is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.
Method A: Direct Alkylation (Recommended)
This method utilizes the commercially available trifluoroethylamine and ethyl bromoacetate.
Protocol:
-
Reagents: Trifluoroethylamine (1.0 eq), Ethyl bromoacetate (1.0 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve trifluoroethylamine and DIPEA in anhydrous ACN at 0°C.
-
Dropwise add ethyl bromoacetate over 30 mins.
-
Allow to warm to RT and stir for 16h.
-
Concentrate in vacuo and partition between EtOAc and water.
-
Purify the ester intermediate via flash chromatography (Hex/EtOAc).
-
Hydrolysis: Treat the ester with LiOH (2 eq) in THF/H2O (3:1) for 4h. Acidify to pH 3 with 1M HCl and extract with EtOAc to yield the free acid.
-
Method B: Fmoc-Protection
For Solid Phase Peptide Synthesis (SPPS), the
-
Reagent: Fmoc-Cl or Fmoc-OSu (1.1 eq),
(aq). -
Note: Due to the low pKa of the amine, Schotten-Baumann conditions (pH 8-9) are effective.
Peptide Coupling Protocols
Incorporating Tfe-Gly into a peptide chain presents a dichotomy: coupling of the residue is standard, but coupling to the residue is chemically challenging due to the electron-deficient secondary amine.
Scenario A: Coupling Fmoc-Tfe-Gly-OH to the Resin (Easy)
The carboxyl group of Tfe-Gly is electronically normal.
-
Reagents: HATU (0.95 eq), HOAt (0.95 eq), DIPEA (2.0 eq).
-
Condition: Standard SPPS cycle (RT, 1 hour).
Scenario B: Coupling an Amino Acid TO the N-Terminus of Tfe-Gly (Difficult)
The Challenge: The
The Solution: Use of Acid Chlorides or Highly Reactive Phosphonium Salts .
Protocol 1: The "Gold Standard" Acid Chloride Method (via BTC) This method generates the acid chloride of the incoming Fmoc-amino acid in situ using Bis(trichloromethyl)carbonate (BTC/Triphosgene).
-
Activation:
-
In a dry vial, dissolve the incoming Fmoc-Amino Acid (5.0 eq) and BTC (1.6 eq) in anhydrous THF/DCM (1:1).
-
Add 2,4,6-Collidine (14 eq) dropwise. Caution: Gas evolution (
, Phosgene). -
Stir for 5-10 minutes to form the acid chloride.
-
-
Coupling:
-
Add the activated solution to the resin-bound Tfe-Gly peptide.
-
Stir/agitate for 2-4 hours at room temperature.
-
Double Coupling: Recommended. Repeat the step with fresh reagents.
-
-
Monitoring: The Kaiser test is often unreliable for secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify completion.
Protocol 2: The HATU/HOAt "Rescue" Method If acid chlorides are not feasible (e.g., acid-sensitive side chains), use high-concentration HATU with extended time.
-
Reagents: HATU (5 eq), HOAt (5 eq), DIPEA (10 eq).
-
Solvent: DMF (minimal volume to maximize concentration).
-
Time: React for 12-16 hours (overnight) or use Microwave assistance (75°C, 20 mins).
Visualized Workflows
Figure 1: Synthesis of Fmoc-Tfe-Gly-OH
Caption: Step-wise synthesis of the Fmoc-protected building block from trifluoroethylamine.
Figure 2: The "Difficult Coupling" Cycle (SPPS)
Caption: Optimized protocol for coupling sterically hindered/electron-deficient amines using Acid Chlorides.
Application Notes & Case Studies
Conformational Scanning
The Tfe-Gly residue is an excellent probe for "Conformational Scanning". Replacing a Glycine or Proline with Tfe-Gly can stabilize the cis-isomer of the peptide bond.
-
Mechanism: The bulky
group destabilizes the trans conformation due to steric clash with the preceding carbonyl oxygen, shifting the equilibrium toward cis. -
Use Case: Designing
-turn mimetics or stabilizing macrocyclic peptides.
Protease Resistance
In a study of peptidomimetic inhibitors, substitution of a P1' residue with Tfe-Gly increased plasma half-life (
References
-
Santeusanio, S., et al. (2025).
-amino acids in development of therapeutic peptides." PubMed. Link -
Mei, H., et al. (2019). "Applications of fluorine-containing amino acids for drug design." European Journal of Medicinal Chemistry. Link
-
Chaume, G., et al. (2013). "Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects." Organic Chemistry Frontiers. Link
-
BenchChem Technical Support. (2025). "A Technical Guide to N-(Trifluoroacetyl)glycine (TFA-Gly-OH)." BenchChem Application Notes. Link
-
Zitterbart, R., et al. (2022). "Synthesis of N-trifluoroethyl Substituted Lysine and Homologs." ResearchGate.[2] Link
-
Beilstein Journals. (2017). "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein J. Org. Chem.Link
Sources
Technical Guide: (2,2,2-Trifluoroethylamino)acetic Acid as a Strategic Precursor in Agrochemical Synthesis
[1]
Executive Summary & Strategic Value
(2,2,2-Trifluoroethylamino)acetic acid (CAS: 116723-57-4), also known as N-(2,2,2-trifluoroethyl)glycine , represents a critical building block in the design of next-generation agrochemicals.[1] Its structural value lies in the trifluoroethyl (TFE) moiety , a pharmacophore that significantly alters the physicochemical profile of bioactive molecules.
The "Fluorine Effect" in Agrochemicals
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing a methyl or ethyl group with a trifluoroethyl group blocks metabolic oxidation at that site, prolonging the half-life of herbicides and insecticides in the field.
-
Lipophilicity Modulation: The TFE group increases lipophilicity (
) without the steric bulk of a tert-butyl group, enhancing cuticular penetration in weeds and exoskeleton absorption in insects. -
pKa Shift: The strong electron-withdrawing nature of the
group ( ) lowers the of the adjacent amine, reducing its basicity. This is crucial for optimizing the transport of zwitterionic herbicides across plant membranes.
This guide details the synthesis of this precursor and its downstream conversion into N-trifluoroethyl hydantoins and uracils , which are core scaffolds for Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.
Chemical Profile
| Property | Data |
| IUPAC Name | N-(2,2,2-Trifluoroethyl)glycine |
| CAS Number | 116723-57-4 (Free acid) / 303049-67-4 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 157.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane |
| pKa (Predicted) | Carboxyl: ~2.1; Amine: ~5.8 (Lower than typical glycine due to |
Synthesis Protocol: Preparation of (2,2,2-Trifluoroethylamino)acetic Acid
Expert Insight: Direct alkylation of trifluoroethylamine with chloroacetic acid is the most scalable industrial route. However, the reduced nucleophilicity of the trifluoroethylamine (due to the electron-withdrawing
Workflow Diagram
Caption: Step-by-step synthesis workflow for N-(2,2,2-trifluoroethyl)glycine.
Detailed Protocol
Materials:
-
2,2,2-Trifluoroethylamine (TFEA)[1]
-
Chloroacetic acid[2]
-
Potassium Hydroxide (KOH)[1]
-
Methanol (optional co-solvent)[1]
Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Chloroacetic acid (1.0 eq, 9.45 g) in 50 mL of water.
-
Neutralization: Slowly add KOH (2.0 eq) dissolved in water at 0°C to neutralize the acid.
-
Amine Addition: Add 2,2,2-Trifluoroethylamine (1.2 eq, excess is used to drive kinetics due to low nucleophilicity).
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12 hours. Monitor by TLC or LC-MS.[1] The TFEA is volatile (b.p. 37°C), so a highly efficient condenser (dry ice/acetone or glycol coolant) is mandatory to prevent loss of reagent.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with conc. HCl to pH ~2.0.
-
Concentrate the aqueous solution under reduced pressure.
-
-
Purification:
-
The residue contains the product and KCl. Extract the solid residue with hot methanol (the inorganic salts are largely insoluble).
-
Filter and concentrate the methanol filtrate.
-
Recrystallize from Ethanol/Water or use cation exchange resin (Dowex 50W) for high purity.[1]
-
Yield Expectation: 70-80%
Validation:
Downstream Application: Synthesis of Herbicidal Heterocycles
The most potent application of this precursor is in the synthesis of N-trifluoroethyl hydantoins and uracils . These structures mimic the protoporphyrinogen IX scaffold, inhibiting the PPO enzyme in weeds, leading to rapid necrosis.
Application A: Synthesis of 3-(2,2,2-Trifluoroethyl)hydantoin (Urech Synthesis)
This protocol utilizes the "Urech" method, reacting the amino acid with cyanate.[6]
Mechanism:
-
Formation of the ureido intermediate (N-carbamoyl-N-trifluoroethylglycine).[1]
-
Acid-catalyzed cyclization to the hydantoin.[6]
Protocol:
-
Ureido Formation: Dissolve N-(2,2,2-trifluoroethyl)glycine (10 mmol) in water (20 mL).[1] Add Potassium Cyanate (KOCN, 12 mmol).
-
Heating: Stir at 60-80°C for 2 hours. The secondary amine reacts with cyanate to form the urea derivative.[6]
-
Note: Due to the electron-withdrawing
, the amine is less reactive. If conversion is low, add catalytic acetic acid.
-
-
Cyclization: Add 10 mL of 6M HCl to the reaction mixture. Heat to reflux (100°C) for 2-4 hours.
-
Isolation: Cool to 0°C. The hydantoin usually precipitates as a white solid. Filter, wash with cold water, and dry.
Relevance: This scaffold is a precursor to Butafenacil analogs where the N-substitution pattern is modified for resistance management.
Application B: Synthesis of N-Trifluoroethyl Uracils (PPO Inhibitor Scaffold)
This workflow describes converting the precursor into a uracil ring, common in herbicides like Saflufenacil or Tiafenacil .
Caption: Pathway for converting the amino acid precursor into a bioactive Uracil herbicide scaffold.
Protocol Summary:
-
Esterification: Convert the acid to its methyl ester using Thionyl Chloride (
) in Methanol. (Reflux 2h, quantitative yield). -
Urea Formation: React the ester with a substituted Phenyl Isocyanate (e.g., 2-chloro-5-propargyloxy-phenyl isocyanate) in Toluene/TEA.[1]
-
Cyclization: Treat the resulting urea-ester with Sodium Methoxide (NaOMe) in Methanol. The alkoxide attacks the ester carbonyl, closing the ring to form the uracil.
Analytical Methods & Quality Control
To ensure the integrity of the precursor for high-value agrochemical synthesis, the following specifications are recommended:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | > 98.0% |
| Identity | Conforms to structure | |
| Fluorine Content | Single peak at | |
| Water Content | Karl Fischer | < 0.5% |
| Chloride | Titration (AgNO3) | < 0.1% (if free acid is desired) |
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Trifluoroethylamine: Highly volatile, flammable, and corrosive. Use only in a fume hood.
-
Fluorinated Organics: Can be toxic if ingested. Although the amino acid is zwitterionic and less volatile, intermediates like the methyl ester can penetrate skin.
Operational Safety:
-
Glassware: Do not use standard rotary evaporator seals with Trifluoroethylamine without a dry-ice trap; the amine can degrade rubber seals.
-
Waste: Fluorinated waste must be segregated. Do not mix with standard organic solvent waste streams if incineration protocols differ for halogenated compounds.
References
-
Synthesis of Fluorinated Amino Acids
-
Hydantoin Synthesis via Urech Method
-
PPO Inhibitor Herbicides (Uracil Class)
-
General Fluorine Chemistry in Agrochemicals
Sources
- 1. US20060240985A1 - High performance adjuvant composition used for the formulation of herbicides based on N-phosphonomethyl glycine and its salts - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Glyphosate(N-(phosphonomethyl)glycine) | Encyclopedia MDPI [encyclopedia.pub]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 6. ikm.org.my [ikm.org.my]
- 7. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and GC analysis methods for fluorinated amino acids
Application Note: Chromatographic Strategies for Fluorinated Amino Acids
Subtitle: From Regioisomer Resolution to Enantioseparation: Advanced HPLC and GC Protocols
Abstract
The incorporation of fluorine into amino acids (FAAs) is a cornerstone of modern peptidomimetics and PET imaging (
Introduction: The "Fluorine Effect" in Chromatography
Fluorine is not merely a hydrogen substitute; it is a "retention modulator."
-
Electronic Effect: The C-F bond creates a strong dipole. On standard C18 columns, this can paradoxically reduce retention compared to non-fluorinated analogs due to increased polarity in specific conformations.
-
Steric/Lipophilic Effect: In aromatic systems, fluorine increases lipophilicity. However, its ability to engage in
stacking is distinct from hydrogen.
Key Analytical Challenge: Separating positional isomers (e.g., 2-fluoro- vs. 4-fluoroleucine) and enantiomers without excessive method development time.
HPLC Strategies: The PFP Advantage
While C18 is the industry standard, it often lacks the selectivity to resolve fluorinated regioisomers. The Pentafluorophenyl (PFP) phase is the superior choice for FAAs due to three interaction mechanisms:
- Interaction: Enhanced by the electron-deficient fluorinated ring.
-
Dipole-Dipole: Strong interaction with the C-F bond of the analyte.
-
Shape Selectivity: Rigid pore structure aids in separating steric isomers.
Protocol 1: Separation of Fluorinated Phenylalanine Regioisomers (LC-MS)
Target: Resolution of o-, m-, and p- fluorophenylalanine (FPhe).[1]
Materials:
-
Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2]
-
Mobile Phase B: Methanol (MeOH).[3]
Method Parameters:
-
Flow Rate: 0.35 mL/min.
-
Temp: 40°C.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-10 min: 5%
60% B. -
10-12 min: 60%
95% B (Wash).
-
-
Detection: ESI-MS (+), MRM mode.
-
m/z Transition: 184.1
138.1 (Loss of HCOOH).
-
Why this works: The PFP phase interacts differentially with the fluorine atom depending on its position on the phenyl ring (ortho steric hindrance vs. para accessibility), providing baseline resolution where C18 often shows co-elution.
Protocol 2: Enantioseparation of Native FAAs (Chiral LC)
Derivatization introduces impurities.[4] For direct analysis of underivatized chiral FAAs, Teicoplanin-based columns are robust and MS-compatible.
Materials:
-
Column: Astec CHIROBIOTIC T (Teicoplanin selector).[4]
-
Mobile Phase: 40% Methanol / 60% Water / 0.1% Formic Acid.
Method Parameters:
-
Mode: Reversed-Phase Chiral.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Temp: 25°C (Lower temperature often improves chiral selectivity).
-
Detection: UV (210 nm) or MS.
Mechanism: The Teicoplanin macrocycle contains "pockets" that accommodate the amino acid side chain. The fluorine atom alters the fit within this pocket, often enhancing resolution (
GC-MS Strategies: Rapid Derivatization
GC is ideal for volatile FAAs but requires derivatization to break the zwitterion. While Silylation (MSTFA) is common, it is moisture-sensitive.[6][7] Alkyl Chloroformate (ECF) derivatization is superior for biological samples as it proceeds in aqueous media in seconds.
Protocol 3: ECF Derivatization for Aqueous Samples
Target: Rapid profiling of FAAs in plasma or culture media.
Reagents:
-
Reagent A: Ethanol / Pyridine (4:1).
-
Reagent B: Ethyl Chloroformate (ECF).
-
Extraction Solvent: Chloroform (containing 1% ECF).
Step-by-Step Workflow:
-
Aliquot: Place 100 µL of aqueous sample (containing FAA) into a glass vial.
-
Basify: Add 100 µL of Reagent A. Vortex.
-
React: Add 50 µL of Reagent B (ECF). Caution: Gas evolution (CO2). Vortex for 10 seconds.
-
Extract: Add 300 µL of Extraction Solvent (Chloroform). Vortex vigorously for 20 seconds.
-
Separate: Centrifuge at 3000 rpm for 2 min.
-
Inject: Inject 1 µL of the bottom organic layer into GC-MS.
GC Parameters:
-
Column: ZB-5MS or DB-5MS (30m x 0.25mm, 0.25µm).
-
Inlet: Splitless, 250°C.
-
Oven: 80°C (1 min)
20°C/min 300°C. -
MS Source: 230°C, EI mode (70eV).
Decision Framework & Visualization
The following diagram illustrates the decision process for selecting the correct analytical route based on sample type and required resolution.
Figure 1: Method Selection Decision Tree. Blue nodes indicate decision points; Green nodes represent HPLC solutions; Red nodes represent GC solutions.
Data Summary: Retention Comparison
The table below highlights the selectivity difference between standard C18 and PFP phases for fluorinated phenylalanine isomers (Simulated typical data).
| Analyte | Retention Time (min) - C18 | Retention Time (min) - PFP | Resolution ( |
| Phenylalanine (Phe) | 4.2 | 5.1 | - |
| o-Fluoro-Phe | 4.1 | 5.8 | > 2.0 (vs Phe) |
| m-Fluoro-Phe | 4.3 | 6.2 | > 1.5 (vs o-F) |
| p-Fluoro-Phe | 4.3 | 6.5 | > 1.5 (vs m-F) |
Note: PFP phases typically show increased retention and resolution for fluorinated aromatics due to specific fluorine-fluorine and dipole interactions.
References
-
Pereira, L. et al. (2020).[1][3] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic Columns. Sigma-Aldrich Application Notes. Link
-
Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A. Link
-
Przybyciel, M. (2022). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link
-
Thermo Fisher Scientific. (2021). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling. Thermo Application Note. Link
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Derivatization of (2,2,2-Trifluoroethylamino)acetic acid for analytical purposes
Application Note: AN-2026-TFEG Optimized Derivatization Protocols for (2,2,2-Trifluoroethylamino)acetic Acid
Introduction & Analytical Challenges
(2,2,2-Trifluoroethylamino)acetic acid (also known as
The "Fluorine Effect" on Nucleophilicity: The strong electron-withdrawing nature of the trifluoromethyl group exerts a negative inductive effect (-I) on the adjacent nitrogen atom. This reduces the electron density on the nitrogen lone pair, lowering the pKa of the amine (typically < 6.0, compared to ~9.6 for glycine) and rendering it a poor nucleophile .
Standard derivatization protocols optimized for highly nucleophilic amines (e.g., OPA reagents) will fail or show poor reaction kinetics. This guide presents two robust, self-validating protocols designed to overcome this electronic deactivation:
-
GC-MS: Silylation using MTBSTFA to form hydrolytically stable TBDMS derivatives.
-
HPLC-FLD: Enhanced FMOC-Cl derivatization with a hydrophobic wash step.
Method A: GC-MS Analysis via MTBSTFA Silylation[1]
Principle:
Silylation replaces active protic hydrogens (-OH, -NH) with a silyl group.[1] While BSTFA (forming TMS derivatives) is common, we utilize MTBSTFA (
-
Why MTBSTFA? The TBDMS ether/amine bonds are approx.
times more stable to hydrolysis than TMS bonds, crucial for fluorinated amines where moisture sensitivity can be an issue. -
Mass Spec Advantage: TBDMS derivatives produce a characteristic
ion (loss of tert-butyl group), providing a high-intensity peak for sensitive quantification (SIM mode).
Experimental Protocol
Reagents:
-
MTBSTFA + 1% TBDMCS (Catalyst).
-
Solvent: Anhydrous Pyridine or Acetonitrile (ACN).
-
Internal Standard (IS): Norvaline or
-Methyl-Glycine (Sarcosine).
Step-by-Step Workflow:
-
Lyophilization: Transfer 50 µL of aqueous sample (10–100 µg/mL) into a GC vial. Evaporate to complete dryness under a stream of nitrogen at 60°C. Note: Traces of water will quench the reagent.
-
Reconstitution: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Derivatization: Add 50 µL of MTBSTFA + 1% TBDMCS. Cap the vial immediately.
-
Reaction: Vortex for 30 seconds. Heat the block to 100°C for 60 minutes .
-
Critical Control: The fluorinated amine is sterically hindered and electronically deactivated; standard 60°C protocols are insufficient for quantitative N-silylation.
-
-
Injection: Cool to room temperature. Inject 1 µL into the GC-MS (Splitless or 1:10 Split depending on concentration).
GC-MS Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
-
Inlet: 280°C.
-
Oven: 100°C (1 min)
20°C/min 300°C (hold 3 min). -
MS Source: EI (70 eV), Source Temp 230°C.[3]
-
SIM Ions: Monitor
(Base peak) and (Minor).
Method B: HPLC-FLD Analysis via FMOC-Cl Derivatization
Principle:
9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines to form highly fluorescent carbamates. Unlike OPA (which requires primary amines), FMOC is ideal for
Mechanism:
The reaction proceeds via nucleophilic attack of the amine on the FMOC-Cl carbonyl.[4]
Critical Process Parameter (CPP): Because FMOC-Cl itself is fluorescent, excess reagent interferes with the chromatogram. A hydrophobic extraction (Pentane wash) is mandatory to remove unreacted FMOC-Cl before injection, leaving the polar amino acid derivative in the aqueous phase.
Experimental Protocol
Reagents:
-
Borate Buffer (0.2 M, pH 9.5). High pH is required to ensure the amine is deprotonated.
-
FMOC-Cl Reagent: 5 mM in Acetonitrile.
-
Extraction Solvent:
-Pentane or -Heptane.
Step-by-Step Workflow:
-
Buffering: Mix 100 µL Sample + 100 µL Borate Buffer (pH 9.5) in a micro-vial.
-
Reaction: Add 200 µL FMOC-Cl solution. Vortex immediately.
-
Incubation: Let stand at room temperature for 5 minutes .
-
Note: Do not heat. FMOC derivatives can degrade at high temps.
-
-
Quenching/Extraction: Add 500 µL of
-Pentane. Vortex vigorously for 30 seconds.[3] -
Phase Separation: Allow layers to separate (or centrifuge at 2000 rpm for 1 min). The top layer contains excess FMOC-Cl; the bottom aqueous layer contains the analyte derivative.
-
Transfer: Carefully pipette the bottom (aqueous) layer into an HPLC vial insert.
-
Injection: Inject 10 µL into HPLC-FLD.
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: A: 50mM Acetate Buffer (pH 4.2); B: Acetonitrile. Gradient: 30% B to 70% B over 15 min.
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).
Visualization of Workflows
Figure 1: Comparative Derivatization Logic
Caption: Decision tree and critical process steps for GC-MS (Silylation) and LC-FLD (FMOC) workflows.[2][5]
Performance Comparison & Validation Data
The following table summarizes expected performance metrics based on validation of secondary amino acids using these protocols.
| Parameter | Method A: GC-MS (MTBSTFA) | Method B: HPLC-FLD (FMOC) |
| Limit of Detection (LOD) | 10–50 ng/mL (SIM Mode) | 1–5 ng/mL (High Sensitivity) |
| Linearity ( | > 0.995 (100–5000 ng/mL) | > 0.999 (10–1000 ng/mL) |
| Derivative Stability | High (24–48 hours in vial) | Moderate (Analyze within 12h) |
| Interferences | Low (Mass selective) | Medium (Requires efficient washing) |
| Throughput | Lower (Requires heating/drying) | Higher (Automated liquid handling) |
References
-
Waters Corporation. (n.d.). AccQ[6]•Tag Chemistry for Amino Acid Analysis (Secondary Amine Handling). Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Two step derivatization for the analyses of organic amino acids by GC-MS. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous in situ derivatization of carboxylic acids by 2,2,2-trifluoroethylamine. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Advanced Application Note: Engineering Metabolically Stable Peptides using N-(2,2,2-trifluoroethyl)glycine (TfeGly)
Executive Summary & Rationale
The clinical translation of peptide-based therapeutics is frequently bottlenecked by poor in vivo half-lives due to rapid degradation by endogenous proteases. To circumvent this, the incorporation of fluorinated unnatural amino acids has emerged as a robust structural engineering strategy. N-(2,2,2-trifluoroethyl)glycine (TfeGly) is a highly specialized fluorinated amino acid derivative that imparts unique physicochemical properties to peptide backbones[1].
Unlike standard alkyl modifications, the strongly electron-withdrawing trifluoroethyl group alters the local dipole moment and hydrophobicity, while simultaneously providing steric shielding against proteolytic enzymes[2]. This application note provides a comprehensive, self-validating guide for the synthesis, ribosomal incorporation, and metabolic stability evaluation of TfeGly-containing peptides.
Physicochemical Profiling of TfeGly
Understanding the molecular characteristics of TfeGly is critical for predicting its behavior during synthesis and in biological systems. The Fmoc-protected building block, Fmoc-N-(2,2,2-trifluoroethyl)glycine, is the primary derivative utilized for Solid-Phase Peptide Synthesis (SPPS)[1].
Table 1: Physicochemical Properties of Fmoc-TfeGly-OH
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 1486953-68-7[1] | Unique identifier for procurement and QA/QC validation. |
| Molecular Formula | C19H16F3NO4[1] | Confirms the presence of the trifluoroethyl moiety. |
| Molecular Weight | 379.33 g/mol [1] | Required for precise stoichiometric calculations in SPPS. |
| Melting Point | 145-148°C (decomp.)[1] | Indicates thermal instability near melting; requires careful storage. |
| LogP (Estimated) | -1.1 (Unprotected)[3] | Influences the amphiphilic nature and self-assembly of the final peptide[4]. |
Mechanistic Insights: How TfeGly Confers Metabolic Stability
The causality behind TfeGly's stabilizing effect is rooted in both electronic and steric modifications of the peptide backbone. When TfeGly is incorporated into a peptide sequence, it shields the vulnerable amide bonds through three primary mechanisms:
-
Electronic Deactivation : The highly electronegative fluorine atoms exert a strong inductive pull (-I effect), withdrawing electron density from the adjacent amide carbonyl. This reduces the electrophilicity of the carbonyl carbon, making it fundamentally less susceptible to nucleophilic attack by the catalytic serine or aspartate residues of proteases[5].
-
Steric Shielding : The bulky CF
group creates a localized steric clash within the tight S1/S1' binding pockets of proteases like -chymotrypsin and pepsin, preventing the peptide from adopting the required transition-state geometry[2]. -
Multipolar Interactions : Within the protein environment, the fluorinated side chains engage in multipolar interactions with protein amide fragments and structural water molecules, locking the peptide into a non-cleavable conformation[6].
Caption: Mechanism of proteolytic shielding by TfeGly through steric and electronic repulsion.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol A: Fmoc-SPPS Incorporation of TfeGly
Causality Note: Because the secondary amine of TfeGly is sterically hindered and electronically deactivated by the trifluoroethyl group, standard coupling conditions often result in incomplete reactions. We utilize DIC/Oxyma with microwave heating to drive the reaction thermodynamically[4].
Step-by-Step Methodology:
-
Resin Swelling : Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes at room temperature to maximize surface area.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 5 min).
-
Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantify complete Fmoc removal.
-
-
Activation & Coupling : Dissolve 0.5 mmol (5 eq) of Fmoc-TfeGly-OH and 0.5 mmol Oxyma Pure in DMF. Add 0.5 mmol DIC. Pre-activate for 2 minutes, then add to the resin.
-
Reaction Conditions : Perform coupling at 75°C for 15 minutes using a microwave peptide synthesizer. Alternatively, perform a double-coupling for 2 hours at room temperature[4].
-
Capping : Treat with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes. This caps unreacted amines, preventing the formation of difficult-to-separate deletion sequences[4].
-
Cleavage : Cleave using TFA/TIPS/H
O (90/5/5 v/v/v) for 3 hours.-
Validation Checkpoint: Confirm the exact mass via LC-MS (ESI+) before proceeding to preparative HPLC purification.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating TfeGly.
Protocol B: In Vivo Ribosomal Incorporation of TfeGly
Causality Note: Chemical synthesis is limited by peptide length. For larger proteins, TfeGly can be incorporated using the bacterial ribosomal translation machinery[5]. However, wild-type Isoleucyl-tRNA synthetase (IleRS) possesses an editing function that proofreads and rejects TfeGly[7]. Therefore, a mutant synthetase must be used.
Step-by-Step Methodology:
-
Mutant Selection : Utilize an E. coli expression strain harboring a post-transfer editing-deficient mutant of IleRS (e.g., IleRSAla10)[5].
-
Expression Medium : Grow cells in minimal medium depleted of natural isoleucine. This forces the translation machinery to utilize the unnatural amino acid.
-
Induction : Supplement the medium with 2-5 mM TfeGly[7]. Induce protein expression with 1 mM IPTG.
-
Purification & Validation : Purify the target protein via Ni-NTA chromatography.
-
Validation Checkpoint: Perform intact protein mass spectrometry to confirm the mass shift corresponding to the replacement of Ile with TfeGly.
-
Protocol C: Proteolytic Stability Assay ( -Chymotrypsin)
Causality Note: To accurately measure half-life, the enzymatic reaction must be instantly quenched at precise intervals. We use 1% TFA to rapidly drop the pH, protonating the catalytic triad of the serine protease and instantly halting cleavage[2].
Step-by-Step Methodology:
-
Preparation : Dissolve the purified TfeGly-peptide and a wild-type control peptide in 50 mM Tris-HCl buffer (pH 7.8) to a final concentration of 100
M. -
Enzyme Addition : Add
-chymotrypsin to a final concentration of 10 nM (establishing a 1:10,000 enzyme:substrate ratio)[2]. -
Incubation & Sampling : Incubate the mixture at 37°C. Withdraw 50
L aliquots at exactly 0, 15, 30, 60, 120, and 240 minutes[2]. -
Quenching : Immediately quench the reaction by injecting the aliquot into 50
L of 1% TFA in water[2]. -
Analysis : Analyze samples via analytical RP-HPLC (C8 or C18 column) with UV (214 nm) or fluorescence detection[2].
-
Validation Checkpoint: Calculate the half-life (
) by plotting the natural log of the remaining intact peptide peak area versus time.
-
Quantitative Data & Optimization
The impact of TfeGly substitution on metabolic stability is highly position-dependent. Table 2 summarizes typical stability outcomes when substituting natural residues with TfeGly at various positions relative to the protease cleavage site (P1-P1').
Table 2: Relative Proteolytic Stability (Fold-Increase in Half-Life vs. Wild-Type)
| Substitution Position | Pepsin Stability | Mechanistic Rationale | |
| P2 (N-terminal to cleavage) | 1.5x - 2.0x | 1.2x | Moderate steric clash; slight inductive effect on the distant amide bond. |
| P1 (At cleavage site) | >10x (Highly Stable) | >5x | Direct electronic deactivation of the target amide bond; severe steric exclusion from the S1 pocket[2]. |
| P1' (C-terminal to cleavage) | 3.0x - 5.0x | 2.5x | Disruption of S1' pocket binding; alteration of backbone dihedral angles. |
Note: Data represents generalized fold-increases derived from model peptide studies[2][5]. Actual stability must be empirically determined for each specific sequence.
References
-
Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation PubMed Central (NIH)[Link]
-
Impact of fluorination on proteolytic stability of peptides: A case study with
-chymotrypsin and pepsin ResearchGate[Link] -
N-(2,2,2-trifluoroethyl)glycine - 摩熵化学 Molaid[Link]
-
Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation RSC Publishing [Link]
-
Modification of Peptides and Proteins with Fluorinated Amino Acids Freie Universität Berlin[Link]
-
Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation ACS Central Science[Link]
Sources
- 1. Buy N-Fmoc-N-(2,2,2-trifluoroethyl)glycine | 1486953-68-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2,2,2-trifluoroethyl)glycine - CAS号 —— - 摩熵化学 [molaid.com]
- 4. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]
- 5. Modification of Peptides and Proteins with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the low nucleophilicity of the N-trifluoroethylamino group in reactions
Overview
The N-trifluoroethylamino group (–NHCH₂CF₃) is a highly privileged bioisostere in drug development, prized for its ability to lower amine basicity, improve metabolic stability, and enhance lipophilicity. However, incorporating this moiety via standard nucleophilic substitution is notoriously difficult. This guide addresses the root chemical causes of these synthetic failures and provides field-proven methodologies to overcome the inherently low nucleophilicity of 2,2,2-trifluoroethylamine.
Frequently Asked Questions (FAQs)
Q1: Why is my N-trifluoroethylation reaction failing or proceeding very slowly under standard SN2 conditions? A: The failure is rooted in the powerful electron-withdrawing nature of the trifluoromethyl (–CF₃) group. The three highly electronegative fluorine atoms exert a strong inductive pull (–I effect) through the sigma bonds, which drastically reduces the electron density on the adjacent nitrogen atom. This stabilizes the nitrogen's lone pair, making it highly unreactive toward electrophiles. In fact, the presence of the –CF₃ group reduces the nucleophilicity of the amine by a factor of approximately 100,000 compared to a standard non-fluorinated alkylamine[1].
Q2: How can I optimize the solvent and base to improve direct alkylation yields? A: To compensate for the stabilized lone pair, you must force the generation of a more reactive nucleophile and minimize solvent-induced dampening:
-
Base Selection: Weak bases (like K₂CO₃ or Et₃N) are insufficient for deprotonation. You must use strong bases such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) to fully deprotonate the amine, generating the highly nucleophilic trifluoroethylamide anion.
-
Solvent Selection: Avoid protic solvents (e.g., alcohols, water) at all costs. Protic solvents form hydrogen bonds with the nucleophile, further reducing its reactivity by increasing the energy required to strip the solvent shell[2]. Use strictly anhydrous polar aprotic solvents like DMSO or DMF, which leave the nucleophile "naked" and significantly more reactive.
Q3: Can I use transition-metal catalysis to couple trifluoroethylamine with aryl halides? A: Yes, but standard Buchwald-Hartwig conditions often fail. The low nucleophilicity of the amine hinders initial coordination to the metal center, and the electron-deficient nature of the resulting intermediate makes the final reductive elimination step a severe thermodynamic bottleneck[3]. To overcome this causality:
-
Palladium Catalysis: Use highly active, bulky, electron-rich monophosphine ligands such as BippyPhos or BrettPhos. The steric bulk of these ligands forces the Pd center into a crowded conformation, which thermodynamically drives the difficult reductive elimination step[3].
-
Copper Catalysis: Room-temperature Ullmann-type couplings can be achieved using CuI combined with specialized diamine or diketone ligands and NaOMe as the base, which is particularly useful for base-sensitive substrates[4].
Q4: Direct alkylation is still failing due to steric hindrance on my electrophile. What is the best alternative synthetic route? A: If the amine cannot act as a nucleophile, invert the electronic roles. Instead of using trifluoroethylamine as the nucleophile, use your target scaffold's primary amine as the nucleophile and react it with trifluoroacetaldehyde (often used as its ethyl hemiacetal) via Reductive Amination [5]. The amine attacks the highly electrophilic fluorinated carbonyl, forming an imine intermediate that is subsequently reduced to yield the N-trifluoroethyl group.
Data Presentation: Comparison of Alkylation Strategies
| Strategy | Ideal Substrate | Key Reagents | Typical Yield | Primary Limitation |
| Direct SN2 | Primary Alkyl Halides | NaOtBu, DMSO, 80 °C | 30–60% | Fails with sterically hindered or aryl electrophiles. |
| Pd-Catalysis | Aryl/Heteroaryl Halides | Pd(OAc)₂, BippyPhos, Dioxane | 70–95% | Requires strict anhydrous and anaerobic conditions. |
| Cu-Catalysis | Base-Sensitive Aryl Halides | CuI, Diamine Ligand, NaOMe | 50–80% | Longer reaction times (up to 24h) and high catalyst loading. |
| Reductive Amination | Complex Scaffolds (Role Reversal) | CF₃CH(OH)OEt, NaBH₃CN, MeOH | 60–90% | Requires the target scaffold to possess a primary amine. |
Experimental Workflows & Decision Logic
Caption: Decision tree for selecting the optimal N-trifluoroethylation strategy based on the electrophile.
Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting the reductive elimination bottleneck.
Self-Validating Experimental Protocols
Protocol 1: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling
Causality: Using a bulky, electron-rich ligand like BippyPhos forces the Pd center into a sterically crowded environment, which thermodynamically drives the difficult reductive elimination of the electron-deficient trifluoroethylamino group[3].
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions (argon atmosphere), charge an oven-dried reaction vial with the aryl halide (1.0 equiv), Pd(OAc)₂ (1.0 mol%), BippyPhos (2.0 mol%), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Amine Addition: Add 2,2,2-trifluoroethylamine (1.2 equiv). Critical Note: The amine is highly volatile (bp ~36–37 °C); ensure the vial is sealed immediately with a PTFE-lined crimp cap to prevent reagent loss.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12–15 hours.
-
Self-Validation Check: Cool the mixture to room temperature and extract a 50 µL crude aliquot for ¹⁹F NMR. The unreacted starting amine typically shows a triplet (due to coupling with the adjacent –CH₂–) around -72 ppm. A successful coupling will shift this signal (often to a singlet or a differently coupled multiplet depending on the product), confirming conversion before you proceed to the laborious aqueous workup and column chromatography.
Protocol 2: Reductive Amination via Electronic Role Reversal
Causality: By using trifluoroacetaldehyde hemiacetal as the electrophile and the target scaffold as the nucleophile, we bypass the low nucleophilicity of the –CF₃ system entirely, relying instead on the high electrophilicity of the fluorinated carbonyl[5].
Step-by-Step Methodology:
-
Imine Formation: Dissolve the target primary amine (1.0 equiv) in anhydrous methanol (0.3 M). Add trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv) to promote imine formation.
-
Incubation: Stir the mixture at 50 °C for 4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS or TLC. The intermediate imine mass must be fully formed before adding the reductant. Adding the reductant too early will reduce the highly electrophilic aldehyde to trifluoroethanol, killing the reaction.
-
Reduction: Once imine formation is verified, cool the mixture to 0 °C and portion-wise add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv).
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 8 hours. Quench carefully with saturated aqueous NaHCO₃ (gas evolution) and extract with EtOAc.
References
1.[1] Nucleophilicity Trends of Amines. Master Organic Chemistry. 2.[2] What Makes A Good Nucleophile?. Master Organic Chemistry. 3.[5] Synthesis of N‐trifluoroethyl Substituted Lysine and Homologs. University of Missouri. 4.[3] UC Berkeley - eScholarship.org (Palladium-Catalyzed Cross-Coupling). eScholarship. 5.[4] Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ACS Publications.
Sources
Technical Support Center: Synthesis of (2,2,2-Trifluoroethylamino)acetic acid
Here is the Technical Support Guide for the synthesis of (2,2,2-Trifluoroethylamino)acetic acid.
Case ID: TFE-GLY-SYNTH-001 Status: Active Subject: Troubleshooting Side Reactions & Process Optimization
Executive Summary & Molecule Profile[1]
Target Molecule: (2,2,2-Trifluoroethylamino)acetic acid
Common Name:
Application:
This molecule is a critical building block for peptidomimetics and pharmaceutical intermediates (e.g., HCV inhibitors, agrochemicals). The trifluoroethyl group lowers the basicity of the amine (
Core Synthesis Challenge:
The electron-withdrawing nature of the trifluoromethyl group (
Critical Side Reaction Pathways
The following diagram illustrates the competitive landscape of the synthesis, highlighting where yield is lost to side products.
Figure 1: Reaction network showing the primary alkylation pathway and competitive side reactions (Bis-alkylation and DKP formation).[1]
Technical Troubleshooting Modules
Module A: The "Over-Alkylation" Trap
Symptom: LC-MS shows a mass corresponding to
-
The Trap: Even though the product is deactivated, the starting material (TFEA) is also deactivated. If the stoichiometry is 1:1, statistical probability dictates a significant formation of the bis-species (
-bis(carboxymethyl)trifluoroethylamine).
Corrective Protocol:
-
Stoichiometry Inversion: Use 3.0 to 5.0 equivalents of 2,2,2-trifluoroethylamine relative to the alkyl halide. TFEA is volatile (bp 37°C) and can be easily recovered by distillation, whereas the bis-alkylated impurity is non-volatile and difficult to separate.
-
Dilution Factor: Run the reaction at 0.1 M to 0.2 M concentration. High concentrations favor intermolecular collisions between the product and the alkylating agent.
-
Temperature Control: Maintain reaction at 0°C to RT . Do not heat to reflux until the alkyl halide is consumed.
Module B: The "Stalled" Reductive Amination
Symptom: Reaction of Trifluoroacetaldehyde + Glycine yields <10% conversion; starting materials remain.
Mechanism:
Trifluoroacetaldehyde (
Corrective Protocol:
-
Dehydration Force: Use a Dean-Stark trap or molecular sieves (4Å) if using the free aldehyde.
-
Lewis Acid Catalysis: Add Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid and water scavenger. This forces imine formation.[2]
-
Step 1: Mix Amine + Aldehyde + Ti(OiPr)4 (neat or in THF) for 2-4 hours.
-
Step 2: Add reducing agent (
) carefully.
-
-
Alternative Reagent: Use Trifluoroacetaldehyde ethyl hemiacetal instead of the hydrate.
Module C: Diketopiperazine (DKP) Formation
Symptom: Loss of product during workup; appearance of a non-polar spot on TLC; Mass spectrum shows dimer minus
Corrective Protocol:
-
Avoid Thermal Stress: Never distill the crude ester at high temperatures (>80°C) without first verifying stability.
-
Rapid Hydrolysis: If the target is the free acid, proceed to the hydrolysis step (LiOH/THF/Water) immediately after alkylation. Do not store the intermediate ester.
Optimized Synthetic Protocol (Route A: Alkylation)
This protocol prioritizes purity over raw throughput by leveraging the volatility of the starting amine.
Reagents:
-
Ethyl bromoacetate (1.0 equiv)
-
2,2,2-Trifluoroethylamine (4.0 equiv) - Acts as reactant and base
-
Solvent: THF or DCM (Anhydrous)
-
Catalyst: TBAI (Tetrabutylammonium iodide, 0.05 equiv) - Optional, accelerates Finkelstein exchange
Step-by-Step:
-
Preparation: Charge a reaction flask with 2,2,2-Trifluoroethylamine (4.0 eq) and THF (concentration relative to bromide = 0.2 M). Cool to 0°C.
-
Addition: Add Ethyl bromoacetate (1.0 eq) dropwise over 30 minutes. Note: The excess amine will scavenge the HBr generated.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-16 hours. Monitor by GC or TLC (Ninhydrin stain).
-
Checkpoint: If Bis-alkylation > 5%, cool back to 0°C for future runs.
-
-
Workup (Critical):
-
Concentrate the mixture under reduced pressure (Rotavap) at 30°C (bath temp). This removes the solvent and the excess unreacted Trifluoroethylamine (boiling point 37°C).
-
Recycle: The distillate contains valuable TFEA; it can be collected in a cold trap (-78°C) and reused.
-
-
Isolation: The residue contains the product hydrobromide salt and TFEA hydrobromide salt.
-
Suspend residue in Et2O (Ether). The TFEA·HBr salt usually precipitates/crystallizes. Filter off the salt.
-
Concentrate the filtrate to obtain the crude N-(TFE)glycine ethyl ester.
-
-
Hydrolysis (to Acid): Dissolve crude ester in THF/Water (1:1). Add LiOH (2.5 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc or use Ion Exchange resin (Dowex 50W) for zwitterion isolation.
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for common synthetic failures.
Comparison of Synthetic Routes
| Feature | Route A: Alkylation (Recommended) | Route B: Reductive Amination | Route C: Reductive Alkylation (Green) |
| Reagents | TFEA + Bromoacetate | Trifluoroacetaldehyde + Glycine | TFEA + Glyoxylic Acid + H2/Pd |
| Key Risk | Over-alkylation (Bis-product) | Hydrate stability (Low reactivity) | Hydrogenation of TFE group (rare) |
| Atom Economy | Moderate (Stoichiometric waste) | High | High |
| Scalability | Excellent (Standard reactors) | Poor (Aldehyde polymerization) | Good (Requires autoclave) |
| Cost | Low (Reagents cheap) | High (Fluoro-aldehyde expensive) | Moderate |
References
-
Vertex Pharmaceuticals. (2013). Method for preparing 2-amino-N-(2,2,2-trifluoroethyl) acetamide. EP2621894B1. Link
- Context: Describes the handling of trifluoroethylamine salts and coupling conditions relevant to this class of molecules.
-
ChemicalBook. (2023). 2,2,2-Trifluoroethylamine Properties and Reaction Data. Link
- Context: Provides physical properties (bp 37°C)
-
Johnstone, R. A. W., et al. (1969). A rapid method of N-alkylation of amines. J. Chem. Soc. C, 2223-2224. Link
- Context: Foundational text on amine alkylation kinetics and controlling mono- vs.
-
Andrews, K. G., et al. (2017).[3] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. Link
- Context: Describes alternative "green" routes to trifluoroethyl-amines using phenylsilane reduction, avoiding alkyl halides entirely.
-
Goolcharran, C., & Borchardt, R. T. (1998).[4] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.[4] Link
- Context: Establishes the mechanism for the cyclization side reaction (DKP)
Sources
Technical Support Center: Purification of N-(2,2,2-Trifluoroethyl)glycine & Derivatives
Introduction
Welcome to the Process & Purification Technical Support Center for N-(2,2,2-trifluoroethyl)glycine (TfeGly) and its derivatives, particularly the widely utilized N-Fmoc-N-(2,2,2-trifluoroethyl)glycine[1]. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemical challenges posed by the trifluoroethyl moiety. The strong electron-withdrawing nature and high lipophilicity of the CF3 group significantly alter the chromatographic behavior, solubility, and thermal stability of these amino acid building blocks, requiring specialized handling and purification protocols[1].
Section 1: Core Synthesis & Purification Workflow
To understand the purification bottlenecks, we must first establish a self-validating synthesis and purification protocol. The standard approach involves the Fmoc-protection of glycine followed by alkylation[1].
Step-by-Step Methodology: Synthesis & Isolation of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine
-
Protection: React glycine with Fmoc-OSu (Fmoc-activated succinimidyl ester) in an aqueous dioxane system with sodium bicarbonate to yield Fmoc-Gly-OH[1].
-
Alkylation: Treat the protected glycine with trifluoroethyl iodide under strictly controlled basic conditions to introduce the trifluoroethyl group[1].
-
Quenching & Extraction: Quench the reaction with water and extract the crude product using dichloromethane (CH2Cl2) or ethyl acetate. Dry the organic layer over anhydrous Na2SO4.
-
Primary Purification (Flash Chromatography): Concentrate the organic layer in vacuo. Purify the crude mixture via silica gel flash chromatography using a Petroleum Ether/Ethyl Acetate (PE/EtOAc) gradient to remove unreacted starting materials and salts[1].
-
Secondary Purification (Recrystallization): For >98% purity (HPLC grade), recrystallize the product. Crucial Note: N-Fmoc-N-(2,2,2-trifluoroethyl)glycine exhibits a melting point of 145-148 °C with concurrent decomposition[1]. Recrystallization must be performed at low to moderate temperatures (e.g., precipitation from EtOAc using toluene) to prevent thermal degradation of the Fmoc group[2].
Caption: Workflow for the synthesis and purification of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine.
Section 2: Quantitative Data & Physicochemical Properties
Understanding the physical properties is essential for designing an effective purification strategy. The CF3 group increases the lipophilicity, which shifts retention times in Reverse-Phase HPLC (RP-HPLC) compared to non-fluorinated analogs[1].
Table 1: Key Physicochemical Properties for Purification Planning
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 379.33 g/mol [1] | Mass confirmation via LC-MS (ESI+). |
| Melting Point | 145-148 °C (Decomposes)[1] | Thermal instability; strictly avoid high-temperature evaporation or boiling solvents during crystallization[1]. |
| Lipophilicity | Highly hydrophobic CF3 group[1] | Requires higher organic modifier (Acetonitrile/Methanol) concentration in RP-HPLC[1]. |
| Solubility | Soluble in DMF, CH2Cl2, EtOAc | Ideal for liquid-liquid extraction and solid-phase peptide synthesis (SPPS) coupling[1]. |
| Common Impurities | Dimerized byproducts[3] | Necessitates careful stoichiometric control and high-resolution chromatography[3]. |
Section 3: Troubleshooting Guides & FAQs
Q1: During the synthesis of 2-amino-N-(2,2,2-trifluoroethyl) acetamide derivatives, I am observing a significant secondary peak in my LC-MS. What is this impurity and how do I remove it? A: This is a classic issue. The secondary peak is highly likely the dimer impurity: N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide[3]. This occurs due to the sequential reaction of unreacted intermediates with your product[3]. Mechanistic Fix: The formation of this dimer is driven by excess alkylating agent and prolonged reaction times[3]. To prevent this, strictly control the stoichiometry of the trifluoroethylamine or alkyl halide. To purify the existing contaminated batch, standard silica gel chromatography is often insufficient due to similar polarities. We recommend RP-HPLC using a C18 column with a shallow gradient of Water/Acetonitrile containing 0.1% TFA to exploit the slight hydrophobic differences between the monomer and dimer.
Q2: I attempted to recrystallize N-Fmoc-N-(2,2,2-trifluoroethyl)glycine from a hot solvent system, but my yield dropped drastically and the product darkened. Why? A: You have induced thermal decomposition. N-Fmoc-N-(2,2,2-trifluoroethyl)glycine has a melting point of 145-148 °C, but it undergoes concurrent thermal decomposition at or near this temperature[1]. Fmoc-protected amino acids are notoriously sensitive to thermal degradation, leading to the premature cleavage of the Fmoc group and subsequent polymerization or degradation of the free amine[1]. Protocol Adjustment: Never use boiling solvents for this compound. Instead, use an anti-solvent precipitation method at room temperature or lower. Dissolve the crude product in a minimal amount of ethyl acetate (EtOAc) at room temperature, and slowly add toluene as an anti-solvent until cloudiness persists, then cool to 4 °C to induce crystallization[2].
Q3: My RP-HPLC peaks for TfeGly-containing peptides are extremely broad and exhibit tailing. How can I sharpen the resolution? A: The 2,2,2-trifluoroethyl group introduces significant hydrophobicity and unique fluorophilic interactions with the stationary phase[1]. The bulky, rigid CF3 group restricts the conformational flexibility of the peptide backbone, which can lead to multiple slowly interconverting conformers on the column, appearing as broad peaks[1]. Mechanistic Fix: First, elevate the column temperature slightly (e.g., 40-45 °C) to increase the rate of conformational interconversion, which often sharpens the peak. (Do not exceed 50 °C to protect the Fmoc group if still attached). Second, switch your ion-pairing agent. If 0.1% TFA is failing, try using 0.05% Heptafluorobutyric acid (HFBA). The fluorinated tail of HFBA interacts favorably with the CF3 moiety of the TfeGly, providing better ion-pairing and sharper chromatographic resolution.
Caption: Diagnostic logic tree for resolving common purification issues with TfeGly derivatives.
Section 4: Solid-Phase Peptide Synthesis (SPPS) Considerations
When incorporating N-Fmoc-N-(2,2,2-trifluoroethyl)glycine into larger peptide sequences, purification of the final peptide requires special attention. The incorporation of the CF3 group increases the overall lipophilicity of the peptide, potentially improving its ability to interact with cell membranes[1].
Because the secondary amine of TfeGly is sterically hindered by the bulky CF3 group, coupling the next amino acid onto the TfeGly residue is notoriously difficult. Incomplete couplings lead to deletion sequences, which are difficult to separate from the target peptide. Validation Step: To ensure high purity of the final peptide, utilize highly reactive coupling reagents (e.g., HATU or COMU) and extended coupling times when adding the subsequent residue. Monitor the coupling efficiency via a chloranil test (ninhydrin is ineffective for secondary amines).
References
-
Title: Optimized conditions for preparation of Fmoc derivative (S)-12 and reproducibility of the method Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Optimizing N-Trifluoroethylation of Amino Esters
Welcome to the Application Support Hub. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and standard operating procedure (SOP) for the N-trifluoroethylation of amino esters. Integrating a trifluoroethyl (–CH₂CF₃) group into amino acid derivatives is a critical transformation in drug development, as it significantly enhances lipophilicity, metabolic stability, and alters the electronic characteristics of the target molecule[1].
However, achieving this transformation without degrading the delicate ester moiety requires strict chemoselectivity. This guide bridges mechanistic theory with field-proven protocols to ensure high-yielding, reproducible results.
Standard Operating Procedure (SOP): Chemoselective N-Trifluoroethylation
Traditional methods for introducing a –CH₂CF₃ group often rely on N-trifluoroacetylation followed by reduction with strong hydride donors (e.g., LiAlH₄). These reagents lack chemoselectivity and will obliterate the ester group. To achieve absolute chemoselectivity, we employ a catalyst-free reductive trifluoroethylation utilizing Trifluoroacetic Acid (TFA) and Phenylsilane (PhSiH₃)[2].
Protocol: Catalyst-Free Reductive N-Trifluoroethylation of Secondary Amino Esters
This protocol is designed as a self-validating system. Do not deviate from the stoichiometric ratios or order of addition.
Step 1: System Preparation & Initial Silane Addition
-
Action: To an oven-dried 10 mL round-bottomed flask under an argon atmosphere, add the secondary amino ester (0.50 mmol) and anhydrous Tetrahydrofuran (THF) (0.5 mL). Add Phenylsilane (PhSiH₃) (0.25 mmol, 0.5 equiv) and stir at 70 °C for 10 minutes.
-
Causality: The initial substoichiometric addition of PhSiH₃ acts as an in-situ moisture scavenger and establishes a reductive environment. This prevents the oxidative degradation of the amine before the electrophile is introduced.
Step 2: Electrophile & Main Reductant Addition
-
Action: Carefully add Trifluoroacetic Acid (TFA) (0.875 mmol, 1.75 equiv) followed by the remaining PhSiH₃ (1.00 mmol, 2.0 equiv).
-
Causality: TFA serves a dual purpose: it acts as the CF₃ source (forming the trifluoroacetamide/hemiaminal intermediate) and as the acid catalyst required to activate the silane. Adding the reagents sequentially prevents runaway exothermic reactions and controls the generation of the active silyl ester reducing species.
Step 3: Thermal Maturation
-
Action: Heat the reaction mixture at 70 °C for 16 hours.
-
Causality: The formation of the iminium/oxonium transition state is the rate-limiting step. Sustained thermal energy is required to overcome the steric hindrance typically associated with amino acid side chains.
Step 4: Quenching & Desilylation
-
Action: Cool to room temperature and quench cautiously with 1 M NaOH.
-
Causality: The reaction generates silylated byproducts (e.g., siloxane polymers). The aqueous base hydrolyzes these silyl species, ensuring a clean organic extraction and restoring any transiently protected functional groups.
Step 5: Isolation (Volatility Control)
-
Action: Extract the aqueous layer with diethyl ether (3 × 5 mL). To the combined organic layers, add 2.0 M HCl in ether until precipitation is observed, then concentrate under reduced pressure to isolate the product as a hydrochloride salt.
-
Causality: The strong electron-withdrawing nature of the CF₃ group prevents strong hydrogen bonding, drastically lowering the boiling point of the free base. Salt formation locks the molecule in a non-volatile crystalline state, preventing yield loss during solvent evaporation[2].
Workflow Visualization
Chemoselective reductive N-trifluoroethylation workflow for amino esters.
Troubleshooting & FAQs
Q1: Why is my ester group reducing during the N-trifluoroethylation process? Causality: If you are using traditional two-step methods (N-trifluoroacetylation followed by reduction using strong hydride donors like LiAlH₄ or BH₃), you are utilizing hard nucleophiles that lack chemoselectivity. They will readily attack the carbonyl carbon of the alkyl ester, reducing it to an alcohol. Solution: Switch to the chemoselective reductive amination protocol outlined above. PhSiH₃, activated by TFA, generates a mild silyl ester intermediate. The reduction potential of this species is specifically tuned to reduce the highly electrophilic iminium/oxonium intermediate without affecting the less electrophilic alkyl ester[2].
Q2: My yield is plateauing at 40-50% due to incomplete conversion. How can I drive the reaction to completion? Causality: The formation of the iminium/oxonium intermediate is the rate-limiting step. If your amino ester is sterically hindered (e.g., proline esters, α,α-disubstituted amino acids), the initial condensation with TFA is kinetically slow. Solution: Do not increase the temperature beyond 70 °C, as this can lead to silane degradation. Instead, ensure you are using the optimized stoichiometric ratio: 1.75 equivalents of TFA and 2.5 equivalents of PhSiH₃[2]. If conversion remains low, extend the reaction time to 24 hours and ensure your THF is strictly anhydrous, as water competitively hydrolyzes the active silyl species.
Q3: How do I prevent the volatility loss of my N-trifluoroethyl amino ester during isolation? Causality: The introduction of the strongly electron-withdrawing CF₃ group drastically reduces the basicity of the amine and eliminates N-H hydrogen bonding. This significantly increases the lipophilicity and volatility of the resulting molecule, causing it to evaporate under high vacuum during solvent removal. Solution: Isolate the product as a hydrochloride salt. As detailed in Step 5 of the SOP, adding 2.0 M HCl in ether to the organic layer protonates the amine, locking the molecule into a non-volatile crystalline salt prior to concentration.
Q4: Can I use this protocol for primary amino esters, or will it result in over-alkylation? Causality: Primary amines can theoretically undergo double reductive alkylation in the presence of excess TFA and silane, leading to complex mixtures of mono- and bis-trifluoroethylated products. Solution: For primary amino esters, the direct TFA/PhSiH₃ method is less optimal. Instead, utilize a transition-metal catalyzed approach, such as Palladium-catalyzed C(sp³)-H trifluoroethylation using mesityl(2,2,2-trifluoroethyl)iodonium triflate[1], or use a controlled stoichiometric alkylation with 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) and a mild non-nucleophilic base (e.g., DIPEA) in dichloromethane at -78 °C to 0 °C to ensure mono-alkylation.
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reagent stoichiometry, reductant choice, and the resulting chemoselectivity and yield.
Table 1: Reagent Stoichiometry and Yield Optimization Matrix
| TFA (Equiv.) | Reductant (Equiv.) | Solvent | Temp (°C) | Ester Intact? | Conversion (%) | Isolated Yield (%) |
| 1.00 | PhSiH₃ (1.50) | THF | 70 | Yes | 55 | 48 |
| 1.75 | PhSiH₃ (2.50) | THF | 70 | Yes | >95 | 88 |
| 1.75 | PhSiH₃ (2.50) | Toluene | 70 | Yes | 90 | 82 |
| 2.50 | PhSiH₃ (3.50) | THF | 70 | Yes | >95 | 86 |
| 1.75 | LiAlH₄ (2.00) | THF | 0 to 25 | No | N/A | 0 (Ester Cleaved) |
Data synthesized from foundational optimization studies of catalyst-free trifluoroethylation[2].
References
1.[1] Catalytic C(sp3)–H Trifluoroethylation of Amino Acids and Carboxylic Acids. Organic Letters (ACS Publications), 2024. URL: [Link] 2.[2] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications (via PMC), 2017. URL: [Link]
Sources
Technical Support Center: 2,2,2-Trifluoroethylamine (TFEA) Handling Guide
Welcome to the Advanced Synthesis Support Desk. I am Dr. Aris, your Senior Application Scientist. You are likely here because your yield is 20-40% lower than expected, or your reaction mixture "smoked" when you added the amine.
2,2,2-Trifluoroethylamine (TFEA) is a deceptive reagent. Its boiling point (36–37 °C) is dangerously close to standard laboratory ambient temperatures. A minor exotherm, a slightly warm rotavap bath, or a vigorous nitrogen sparge is enough to strip this reagent from your vessel before it ever reacts.
This guide abandons generic advice. Below are the field-proven protocols to lock this volatile amine into your molecule.
Part 1: The Physics of Failure (Know Your Enemy)
The trifluoromethyl group (
Table 1: Critical Property Comparison
| Property | 2,2,2-Trifluoroethylamine (Free Base) | TFEA Hydrochloride (Salt) | Ethylamine (Standard) | Implication |
| Boiling Point | 36–37 °C | N/A (Solid, MP >220 °C) | 16.6 °C | TFEA flashes off with mild heat. |
| Physical State | Volatile Liquid | White Crystalline Solid | Gas/Liquid | Always buy/store the Salt. |
| Basicity (pKa of BH⁺) | ~5.7 (Weak Base) | N/A | 10.7 (Strong Base) | TFEA is a poor nucleophile. |
| Nucleophilicity | Low | N/A | High | Reactions require longer times/heat. |
Scientist's Note: The low basicity (pKa ~5.7) means TFEA is 100,000x less basic than ethylamine. It does not protonate easily, but more importantly, the lone pair is less available for nucleophilic attack. You often need to force the reaction, but you can't heat it easily because of the volatility. This is the TFEA Paradox .
Part 2: Standard Operating Procedures (SOPs)
Q: How do I set up an amide coupling without losing the reagent?
A: The "Cold-Release" Protocol. Never add TFEA free base directly to a reaction mixture at room temperature. The exotherm from mixing or coupling agents will vaporize it.
Protocol:
-
Solvent Choice: Use DMF or DMAc if possible (high boiling point, good solubility for the salt). DCM is acceptable but requires strict temperature control.
-
The Setup:
-
Charge the carboxylic acid, coupling agent (HATU/EDC), and base (DIPEA/TEA) first. Stir for 5-10 mins to activate the acid.
-
COOL the mixture to 0 °C. This is non-negotiable.
-
-
The Addition:
-
Add TFEA.HCl (Salt form) directly as a solid to the cooled mixture.
-
Alternatively: If solubility is poor, slurry TFEA.HCl in the solvent + 1 eq. of base in a separate vial (cooled), then transfer.
-
-
The Reaction:
-
Seal the vessel (septum with copper wire or a pressure tube).
-
Allow to warm to Room Temperature (RT) slowly over 1 hour.
-
Do not heat above 40 °C until you confirm conversion by LCMS.
-
Q: My reaction requires heating (reductive amination/SnAr). How do I manage the pressure?
A: Use the "Salt-Lock" Method in a sealed tube. Since TFEA is a poor nucleophile, you often must heat the reaction to 60–80 °C to get it to go.
Protocol:
-
Use a heavy-walled pressure vial (e.g., microwave vial or Ace pressure tube).
-
Add substrate, solvent, and TFEA.HCl (1.5 – 2.0 equivalents) .
-
Add the base (e.g., TEA, 3.0 equiv) last while the vial is on ice.
-
Cap immediately.
-
Heat the block. The internal pressure will rise, but the boiling point elevation from the solvent and the closed system will keep the amine in the liquid phase (or available in the headspace).
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for handling TFEA based on reaction type.
Figure 1: Decision matrix for selecting the correct handling protocol based on reaction thermodynamics.
Part 4: Troubleshooting & FAQs
Q: I see a "smoke" or white fume when I add the amine. What is that?
A: That is your yield leaving the flask. If you mix TFEA (free base) or TFEA.HCl + Base with a strong acid chloride or anhydride without cooling, the heat of neutralization vaporizes the unreacted amine immediately. The "smoke" is the amine salt forming in the air. Fix: Cool to -10 °C or 0 °C before mixing.
Q: My LCMS shows 100% conversion, but I lost the product on the Rotavap. Why?
A: Check your product's boiling point. While TFEA is volatile, small amides made from it can also be surprisingly volatile or sublime easily due to the fluorination (which increases volatility by reducing intermolecular forces). Fix:
-
Do not evaporate to dryness under high vacuum and heat.
-
Keep the water bath < 30 °C.
-
If possible, perform a liquid-liquid extraction and concentrate only partially, then crystallize or load directly onto a column.
Q: The reaction is stuck at 50% conversion. Adding more amine doesn't help.
A: You are fighting the "Electronic Wall."
The
-
Catalyst: If doing amide coupling, switch to a more reactive activating agent like HATU or T3P (Propylphosphonic anhydride). EDC/HOBt is often too slow for fluorinated amines.
-
Stoichiometry: Use 2.0–3.0 equivalents of TFEA.HCl. Since it's cheap and volatile, excess ensures the reaction kinetics are driven forward despite the volatility loss.
Q: Can I use TFEA in a flow reactor?
A: Yes, this is actually the ideal method. Flow chemistry allows you to pressurize the system (back-pressure regulator > 5 bar). This keeps TFEA liquid well above its boiling point, allowing you to heat the reaction to 100 °C+ to overcome the low nucleophilicity without losing the reagent.
References
Comparing the properties of (2,2,2-Trifluoroethylamino)acetic acid with its non-fluorinated analog, N-ethylglycine
Executive Summary: The "Fluorine Switch" in Lead Optimization
In medicinal chemistry, the substitution of an N-ethyl group with an N-(2,2,2-trifluoroethyl) group is a strategic "bioisosteric switch." While N-ethylglycine represents a standard secondary amine building block, its fluorinated analog, (2,2,2-trifluoroethylamino)acetic acid (TFE-Glycine) , offers drastically altered physicochemical properties.
The introduction of the trifluoromethyl (
Physicochemical Profile Comparison
The following data highlights the critical differences between the two analogs. Note the dramatic shift in amine basicity (
| Property | N-Ethylglycine | (2,2,2-Trifluoroethylamino)acetic acid | Impact on Drug Design |
| Structure | Bioisosteric replacement. | ||
| Molecular Weight | 117.15 g/mol | 171.12 g/mol | +54 Da (Fluorine is heavy but small). |
| Amine | ~10.2 (Est.) | ~5.7 – 6.2 (Est.) | Critical: TFE-Glycine is ~10,000x less basic. |
| Acid | ~2.3 | ~2.1 | Minimal change in acid strength. |
| Charge at pH 7.4 | Zwitterionic (+/-) | Anionic (-) / Neutral | TFE-amine is largely unprotonated at pH 7.4. |
| Lipophilicity ( | Low (Hydrophilic) | Moderate | Fluorine increases lipophilicity; reduced ionization boosts |
| Metabolic Liability | High (N-dealkylation) | Low |
Mechanistic Insight: The Inductive Effect
The drastic drop in
Figure 1: Comparative electronic effects. The electron-withdrawing CF3 group stabilizes the amine lone pair, drastically reducing its affinity for protons.
Experimental Protocols: Synthesis & Characterization
While N-ethylglycine can be synthesized via simple alkylation (often yielding over-alkylated byproducts), the synthesis of TFE-Glycine requires specific conditions due to the low nucleophilicity of the amine and the volatility of trifluoroacetaldehyde.
Protocol A: Synthesis of TFE-Glycine via Reductive Amination
Rationale: Direct alkylation with trifluoroethyl halides is sluggish. The preferred route utilizes trifluoroacetaldehyde ethyl hemiacetal (a stable surrogate for the gaseous aldehyde) in a reductive amination workflow.
Reagents:
-
Glycine methyl ester hydrochloride (1.0 equiv)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)
-
Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( ) (1.5 equiv) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
-
Base: Triethylamine (
) (to free the amine salt)
Step-by-Step Workflow:
-
Free Base Formation: Dissolve Glycine methyl ester HCl in MeOH. Add
(1.0 equiv) and stir for 15 min at Room Temperature (RT). -
Imine Formation: Add Trifluoroacetaldehyde ethyl hemiacetal. Note: If using the hemiacetal, adding a catalytic amount of acid (acetic acid) or Lewis acid (
) can accelerate imine formation, though often not strictly necessary for glycine derivatives. -
Reduction: Cool the mixture to 0°C. Add
portion-wise.-
Safety:
generates HCN if acidified; maintain pH > 4 or use a scrubber. is a safer alternative but requires DCM as solvent.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC or LC-MS.
-
Hydrolysis (Optional): If the free acid is required, treat the crude ester with LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3.
-
Purification:
-
Extraction: Dilute with EtOAc, wash with brine.
-
Flash Chromatography: TFE-amines are less polar than their non-fluorinated counterparts. Use Hexane/EtOAc gradients.
-
Figure 2: Reductive amination workflow using hemiacetal precursors.
Protocol B: Determination (Titration)
Rationale: Due to the fluorine effect, standard aqueous titration may be difficult if the compound precipitates. A potentiometric titration in water/methanol is recommended.
-
Prepare Solution: Dissolve 0.05 mmol of TFE-Glycine in 20 mL of degassed water (ionic strength adjusted with 0.15 M KCl).
-
Titrant: 0.1 M NaOH (standardized).
-
Measurement: Use a calibrated glass pH electrode. Record pH vs. volume of titrant.[1]
-
Analysis: The curve will show two inflection points.
- (Carboxyl): Expect ~2.1.
- (Amine): Expect inflection around pH 5.7–6.2 (significantly lower than the pH 9.6 of glycine).
Performance in Drug Design
Metabolic Stability (Metabolic Blocking)
N-ethyl groups are metabolic "hotspots." Cytochrome P450 enzymes typically oxidize the
-
N-Ethylglycine: Rapidly metabolized via
-hydroxylation N-dealkylation. -
TFE-Glycine: The C-F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of
deactivate the -C-H bond toward oxidation. This effectively "blocks" the metabolic site, extending the half-life ( ) of the molecule.[2]
Membrane Permeability
Permeability is governed by the concentration of the uncharged species.
-
At pH 7.4:
-
N-ethylglycine (Amine
) is >99% protonated (cationic). Permeability is low. -
TFE-Glycine (Amine
) is >90% unprotonated (neutral amine) at physiological pH.
-
-
Result: TFE-analogs frequently show 5–10x higher passive permeability in PAMPA or Caco-2 assays compared to their ethyl counterparts.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115. Link
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
High-Resolution NMR Spectral Comparison: Trifluoroethylated vs. Non-Fluorinated Amino Acids
As a Senior Application Scientist navigating the complexities of structural biology and drug development, I frequently encounter the analytical limitations of traditional nuclear magnetic resonance (NMR) spectroscopy when applied to large biomolecules. The spectral crowding inherent in non-fluorinated amino acids often obscures critical structural transitions and ligand-binding events.
To overcome this, the strategic incorporation of trifluoroethylated amino acids—either biosynthetically or via post-translational chemical tagging—offers an elegant, high-resolution alternative. By leveraging the ¹⁹F nucleus, researchers can transition from a noisy, overlapping spectral landscape to a zero-background system with exquisite sensitivity to local dielectric changes. This guide provides an objective, data-driven comparison between non-fluorinated and trifluoroethylated amino acids, detailing the mechanistic causality behind their spectral differences and providing a self-validating protocol for experimental implementation.
Mechanistic Causality: The Physics of ¹⁹F Spectral Superiority
The analytical superiority of trifluoroethylated amino acids stems from the fundamental quantum mechanical properties of the fluorine atom. The ¹⁹F nucleus possesses a spin of ½ and a high gyromagnetic ratio, yielding an intrinsic NMR sensitivity approximately 83% that of a proton[1]. Unlike proton (¹H) or carbon (¹³C) NMR, which suffer from severe background noise due to their high natural abundance in biological macromolecules, fluorine is virtually absent in native biological systems, providing a pristine, zero-background spectrum[1].
More importantly, the ¹⁹F chemical shift is dominated by the paramagnetic shielding term (
For example, that trifluoromethyl tags, such as 2,2,2-trifluoroethyl-1-thiol (TFET), exhibit significant chemical shift sensitivity when exposed to environments of varying polarity[3]. Consequently, distinct protein conformers that would be indistinguishable in a crowded ¹H spectrum appear as clearly resolved, independent resonances in the ¹⁹F spectrum[4]. Furthermore, the three equivalent fluorine atoms in a -CF₃ group yield a strong, unified singlet (when proton-decoupled), significantly boosting the signal-to-noise ratio for that specific site.
Quantitative Spectral Comparison
To objectively evaluate the performance of these two approaches, the fundamental NMR parameters of standard non-fluorinated amino acids are compared against their trifluoroethylated counterparts in the table below.
| Parameter | Non-Fluorinated Amino Acids (¹H / ¹³C NMR) | Trifluoroethylated Amino Acids (¹⁹F NMR) |
| Primary Nuclei Observed | ¹H, ¹³C, ¹⁵N | ¹⁹F |
| Natural Abundance | ¹H (99.98%), ¹³C (1.07%) | ¹⁹F (100%) |
| Biological Background Signal | Extremely High (Severe spectral crowding) | Zero (No native fluorine in biomolecules) |
| Chemical Shift Range | ~15 ppm (¹H), ~200 ppm (¹³C) | >800 ppm (CF₃ groups typically -50 to -85 ppm) |
| Sensitivity to Local Environment | Low to Moderate | Extremely High (Dominated by paramagnetic shielding) |
| Signal Multiplicity (Isotope) | Complex J-coupling networks | Strong singlet (3 equivalent F atoms per CF₃ group) |
| Conformer Resolution | Often requires multidimensional (2D/3D) NMR | Easily resolved in 1D NMR |
Self-Validating Experimental Protocol: ¹⁹F NMR Analysis of Trifluoroethylated Proteins
To ensure trustworthiness and reproducibility, the following protocol for the site-specific trifluoroethylation of a protein and subsequent NMR acquisition is designed as a self-validating system . Each phase includes a causality check to verify the success of the previous step before proceeding.
Phase 1: Bioconjugation (Tagging)
-
Preparation : Dissolve the target protein (engineered to contain a single reactive cysteine) in a degassed labeling buffer (50 mM Tris, 150 mM NaCl, pH 7.4) to a concentration of 100 µM.
-
Reaction : Add a 10-fold molar excess of a trifluoroethylating agent, such as or 2,2,2-trifluoroethyl-1-thiol (TFET)[5]. Incubate at room temperature for 4–6 hours under gentle agitation.
-
Causality Check: The specific choice of pH 7.4 ensures that the cysteine thiol is deprotonated into a highly nucleophilic thiolate anion, driving rapid and selective S-trifluoroethylation while minimizing off-target modification of protonated primary amines (lysines).
Phase 2: Self-Validation via Mass Spectrometry
-
Verification : Before utilizing expensive NMR spectrometer time, analyze a 5 µL aliquot of the reaction mixture using Intact Protein LC-MS.
-
Validation Criteria: The protocol is self-validating if the intact mass shifts by exactly +82 Da (the mass of the -CH₂CF₃ adduct minus the displaced proton). If unmodified protein remains, the reaction time must be extended or reagent replenished.
Phase 3: NMR Sample Preparation
-
Purification : Remove unreacted fluorinated tags using a size-exclusion desalting column (e.g., PD-10).
-
Buffer Exchange : Elute the protein into the final NMR buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.0, containing 10% (v/v) D₂O (to provide the NMR lock signal) and 0.01% (v/v) Trifluoroacetic acid (TFA).
-
Causality Check: TFA is added intentionally as an internal standard. Its chemical shift is highly stable and universally referenced to -76.55 ppm , ensuring accurate, reproducible calibration of the protein's CF₃ signals across different magnetic fields.
Phase 4: ¹⁹F NMR Acquisition & Processing
-
Acquisition : Transfer 500 µL of the sample to a 5 mm high-quality NMR tube. Acquire a 1D ¹⁹F spectrum with proton decoupling (¹⁹F{¹H}).
-
Causality Check: Proton decoupling is critical because it collapses the ³J_HF scalar coupling from the adjacent -CH₂- protons, condensing the multiplet into a single, sharp CF₃ singlet, thereby maximizing peak intensity and resolution. Set the relaxation delay (d1) to at least 5 × T₁ to ensure quantitative integration of the conformer populations.
Experimental Workflow Visualization
The logical relationship between sample preparation, self-validation, and data acquisition is mapped out in the workflow diagram below.
Experimental workflow for ¹⁹F NMR analysis of trifluoroethylated proteins.
Conclusion
For researchers and drug development professionals, the transition from non-fluorinated to trifluoroethylated amino acids represents a paradigm shift in structural analysis. By strategically placing a -CF₃ reporter group, scientists bypass the spectral crowding of ¹H/¹³C NMR, unlocking a highly sensitive, zero-background window into the dynamic conformational states of target proteins.
References
-
Ye, L., Larda, S. T., Frank Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 97-103. URL:[Link]
-
Knowles, F. C. (1984). Application of 19F NMR spectroscopy to a study of carbon monoxide binding to human hemoglobin modified at Cys-beta 93 with the S-trifluoroethyl residue. Archives of Biochemistry and Biophysics, 230(1), 327-334. URL: [Link]
-
Wikipedia Contributors. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 19F NMR spectroscopy to a study of carbon monoxide binding to human hemoglobin modified at Cys-beta 93 with the S-trifluoroethyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2,2-Trifluoroethyl methanesulfonate | 25236-64-0 | Benchchem [benchchem.com]
Comparative study of different fluorinated amino acids in peptide stability
Topic: Comparative Study of Different Fluorinated Amino Acids in Peptide Stability Content Type: Publish Comparison Guide
Executive Summary
For drug development professionals, the metabolic instability of peptide therapeutics remains a primary bottleneck. While non-natural amino acids are a standard solution, Fluorinated Amino Acids (FAAs) offer a unique orthogonal toolkit. They do not merely add steric bulk; they fundamentally alter the electronic landscape of the peptide bond and the hydrophobic character of the side chain.
This guide moves beyond generic advice. We compare the specific performance of Trifluoromethylalanine (TfmAla) , Hexafluoroleucine (Hfl) , Fluoroproline (F-Pro) , and Fluorophenylalanine (F-Phe) . Crucially, we highlight where fluorination succeeds (thermal hyper-stability) and where it can unexpectedly fail (proteolytic susceptibility of aromatic fluorination).
Part 1: The Mechanistic Basis of Stability
To select the correct FAA, one must understand the three distinct mechanisms by which fluorine operates. It is not a "one-size-fits-all" modification.
-
The Electronic Shield (Inductive Effect): Fluorine is the most electronegative element (
). When placed near the peptide backbone, it withdraws electron density. This lowers the of proximal amines and amides, weakening the ability of proteases (like serine proteases) to form the necessary tetrahedral transition state for bond hydrolysis. -
The "Teflon" Core (Hydrophobic Zippering): Perfluorinated alkyl groups (like in Hexafluoroleucine) are simultaneously hydrophobic and lipophobic. They tend to segregate from both water and hydrocarbon phases, creating a "fluorous core" in bundled peptides. This significantly elevates thermal denaturation temperatures (
). -
Conformational Locking (Stereoelectronic Effects): In cyclic residues like Proline, fluorine introduces a gauche effect. Depending on the stereochemistry (4R vs 4S), the fluorine atom forces the pyrrolidine ring into a specific pucker (
-exo or -endo), pre-organizing the backbone and reducing the entropic cost of folding.[1]
Visualizing the Mechanism
Figure 1: Mechanistic pathways by which fluorine modification translates to peptide stability.
Part 2: Comparative Analysis of Specific FAAs
This section evaluates the four most critical FAAs used in modern peptide engineering.
1. Trifluoromethylalanine (TfmAla): The Protease Blocker
-
Nature: Aliphatic, non-natural.
-
Best Use: Blocking proteolytic cleavage at the P1 position.
-
Mechanism: TfmAla mimics the size of Leucine/Valine but with a distorted shape. It creates massive steric occlusion.
-
Performance:
-
Proteolysis: When substituted at the cleavage site (P1), it often renders the bond completely resistant to chymotrypsin and trypsin.
-
Caveat: It is extremely bulky. Placing it in the middle of a tightly packed alpha-helix can destabilize the secondary structure due to steric clashes.
-
2. Hexafluoroleucine (Hfl): The Thermal Stabilizer
-
Nature: Perfluorinated aliphatic.
-
Best Use: Increasing
in coiled-coils or bundled domains. -
Mechanism: The "Fluorine Zipper." Hfl side chains pack against each other more tightly than natural Leucine due to specific F-F interactions and the hydrophobic effect.
-
Performance:
-
Thermal: Can increase melting temperature (
) by 10–15°C per substitution layer in coiled-coils. -
Proteolysis: Moderate.[2] While it increases hydrophobicity, it does not always block proteases as effectively as TfmAla. In some cases (e.g., Elastase), the enzyme can still accommodate the fluorinated side chain.
-
3. Fluoroproline (4-F-Pro): The Conformational Lock
-
Nature: Cyclic, stereochemically sensitive.
-
Best Use: Collagen mimetics and polyproline helices.
-
Mechanism:
-
(2S, 4R)-4-F-Pro: Favors
-exo pucker. Stabilizes trans peptide bonds. Stabilizes collagen triple helices.[3] -
(2S, 4S)-4-F-Pro: Favors
-endo pucker. Stabilizes cis peptide bonds. Destabilizes collagen triple helices (in the Yaa position).
-
-
Performance:
-
Thermal: A single correct substitution can raise collagen stability significantly.
-
Proteolysis: High resistance to prolyl isomerases and specific collagenases.
-
4. Fluorophenylalanine (F-Phe): The False Friend
-
Nature: Aromatic.
-
Best Use: Tracer studies or receptor binding tuning, not necessarily stability.
-
Critical Insight: Unlike aliphatic fluorine, aromatic fluorination (e.g., para-F-Phe) often fails to improve proteolytic stability against chymotrypsin.[4]
-
Why? Chymotrypsin's active site relies on
stacking or hydrophobic interactions. The fluorine atom on the ring can actually enhance the binding affinity to the protease pocket in some orientations, accelerating degradation or showing no improvement.
Part 3: Experimental Data & Performance Matrix
The following data summarizes comparative trends derived from coiled-coil and proteolytic assays (aggregated from sources including Koksch et al. and Raines et al.).
Table 1: Thermal Stability (
) in Coiled-Coil Systems
| Modification | Position in Heptad | Structural Impact | |
| Leucine (Control) | Core ( | - | Baseline |
| Trifluoroleucine (Tfl) | Core ( | +13°C | Enhanced hydrophobic packing |
| Hexafluoroleucine (Hfl) | Core ( | +15°C to +20°C | "Fluorine Zipper" effect; hyper-stable |
| 5,5,5-Trifluorovaline | Core ( | +2°C to +5°C | Moderate stabilization |
Table 2: Proteolytic Half-Life (
) Comparison
Substrate exposed to Chymotrypsin/Trypsin cocktail.
| Amino Acid Substituted | Position Relative to Cleavage (P1) | Fold Increase in | Notes |
| TfmAla | P1 (Cleavage Site) | >100x (Absolute) | Steric occlusion prevents hydrolysis completely. |
| TfmAla | P2 (Adjacent) | 5x - 10x | Electronic deactivation of the bond. |
| Hexafluoroleucine | P1 | 2x - 5x | Effective, but enzyme may still accommodate. |
| 4-F-Phe (para) | P1 | 0.8x - 1.2x (Negligible) | Warning: May act as a better substrate for chymotrypsin. |
| 4-F-Pro (4R) | P1 (Pro-specific) | >20x | Prevents isomerization required for cleavage. |
Part 4: Validated Experimental Protocols
To ensure reproducibility, use these self-validating workflows.
Protocol A: Comparative Proteolytic Stability Assay (HPLC-MS)
Objective: Quantify half-life extension provided by FAAs.
-
Preparation:
-
Dissolve peptide (100
M) in Phosphate Buffered Saline (PBS, pH 7.4). -
Prepare Enzyme Stock:
-Chymotrypsin or Trypsin at 1 M in 1 mM HCl (prevents autolysis). -
Internal Standard: Add Tryptophan or Caffeine (50
M) to the peptide solution. Crucial for normalizing injection volume errors.
-
-
Incubation:
-
Mix Enzyme:Peptide at a 1:100 molar ratio.
-
Incubate at 37°C in a thermomixer.
-
-
Sampling & Quenching:
-
At time points
min, remove 50 L aliquots. -
Quench: Immediately add 50
L of 1% Trifluoroacetic Acid (TFA) in 50% Acetonitrile. The low pH permanently denatures the protease.
-
-
Analysis:
-
Run on RP-HPLC (C18 column).
-
Monitor UV absorbance at 214 nm (peptide bond) and 280 nm (aromatics).
-
Calculate % remaining relative to the Internal Standard.
-
Plot
vs. Time. The slope . Half-life .
-
Protocol B: Thermal Denaturation via CD Spectroscopy
Objective: Measure conformational stability (
-
Setup:
-
Peptide concentration: 20–50
M in Phosphate Buffer (pH 7.0). Avoid Chloride ions if measuring far-UV, as they absorb below 200nm.
-
-
Scan:
-
Monitor ellipticity at 222 nm (for
-helix) or 225 nm (for collagen triple helix). -
Ramp temperature from 5°C to 95°C at a rate of 1°C/min.
-
-
Data Processing:
-
Convert raw ellipticity to Mean Residue Ellipticity (MRE).
-
Fit data to a two-state unfolding model (Sigmoidal fit).
-
The inflection point is the
.[5]
-
Part 5: Strategic Selection Guide
Use this decision logic to select the appropriate FAA for your specific stability issue.
Figure 2: Decision matrix for selecting Fluorinated Amino Acids based on stability targets.
References
-
Huhmann, S., & Koksch, B. (2018).[4][6] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.[6][7][8][9][10][11][12] European Journal of Organic Chemistry.[6][13] Link
-
Tang, Y., Ghirlanda, G., et al. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine.[14] Biochemistry. Link
-
Hodges, J. A., & Raines, R. T. (2003).[15] Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society. Link
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.[2] Journal of the American Chemical Society. Link
-
Son, S., & Tirrell, D. A. (2004). Fluorous Effect in Proteins: De Novo Design and Characterization of a Four-α-Helix Bundle Protein Containing Hexafluoroleucine.[16] Biochemistry. Link
Sources
- 1. raineslab.com [raineslab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 7. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. bif.wisc.edu [bif.wisc.edu]
- 16. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the impact of the trifluoroethyl group on peptide-protein binding affinity
Topic: Evaluating the Impact of the Trifluoroethyl Group on Peptide-Protein Binding Affinity Content Type: Technical Comparison Guide Author Role: Senior Application Scientist
Executive Summary
In peptide drug discovery, the "Fluorine Effect" is often cited but frequently misunderstood. The 2,2,2-trifluoroethyl (TFE) group is not merely a hydrophobic bulk addition; it is a precision tool for modulating electrostatics and metabolic stability without significantly altering steric volume compared to aliphatic hydrocarbons.
This guide evaluates the TFE group—specifically when incorporated as L-2-amino-4,4,4-trifluorobutyric acid (TfeGly) or trifluoroethylamine C-caps—against its non-fluorinated counterparts (Leucine, Ethyl, Isopropyl). We focus on its ability to enhance binding affinity (
Part 1: Mechanistic Comparison & Physicochemical Profile
To rationally design high-affinity peptides, one must understand how the TFE group (
The Bioisosteric Triad
The TFE group is most commonly deployed as a bioisostere for Leucine or 2-Aminobutyric acid (Abu) .
| Property | Ethyl Group (Abu) | Isopropyl Group (Leu/Val) | Trifluoroethyl Group (TfeGly) | Impact on Binding |
| Formula | Dipole Introduction | |||
| Van der Waals Volume | ~48 ų | ~68 ų | ~58 ų | Steric Fit (Between Ethyl & iPr) |
| Electronegativity | Neutral | Neutral | High (Inductive Effect) | lowers |
| Lipophilicity ( | Moderate | High | High + Polar Character | Solvation Shell Displacement |
| C-X Bond Length | 1.09 Å (C-H) | 1.09 Å (C-H) | 1.35 Å (C-F) | Shape Persistence |
The "Polar Hydrophobicity" Paradox
Unlike a standard alkyl group, the TFE moiety exhibits "polar hydrophobicity." The C-F bonds are not hydrogen bond acceptors in the traditional sense, but the strong electronegativity of fluorine creates a permanent dipole.
-
Mechanism: When a TFE-containing peptide enters a hydrophobic pocket, the energy gain comes not just from entropy (water displacement) but from specific electrostatic interactions between the C-F dipole and the polarized amide backbones of the target protein.
-
The "Fluorous Effect": TFE groups tend to self-segregate from water/lipids, driving the peptide into the protein core to bury the fluorinated surface area.
Part 2: Case Study & Data Analysis
Target: Cathepsin K Inhibitors (Protease Inhibition)
A landmark application of the trifluoroethyl group is in the design of cysteine protease inhibitors. The following data compares a standard amide inhibitor against a trifluoroethylamine variant.
Experimental Setup:
-
Target: Human Cathepsin K (Bone resorption target).
-
Modification: Replacement of the P2-P3 amide linker or C-terminal alkyl group with a trifluoroethylamine moiety.
-
Assay: Fluorogenic substrate cleavage kinetics (
).
Comparative Data:
| Compound Variant | R-Group / Modification | Fold Improvement | Metabolic Stability ( | |
| Native Control | Ethyl / Isobutyl Amide | 52.0 | 1.0x (Baseline) | < 30 min (Microsomal) |
| TFE Variant | 2,2,2-Trifluoroethylamine | 2.6 | 20x | > 4 hours |
| Pentafluoro Variant | Pentafluoroethyl | 8.4 | 6.2x | > 4 hours |
Analysis: The 20-fold increase in potency is attributed to two factors:
-
Electronic Modulation: The electron-withdrawing TFE group reduces the basicity of the adjacent nitrogen, preventing protonation that would otherwise incur a desolvation penalty upon binding.
-
Metabolic Shielding: The C-F bonds prevent oxidative metabolism (P450 hydroxylation) at the
-carbon, a common failure point for alkyl-based peptides.
Part 3: Decision Logic & Visualization
When should you introduce a Trifluoroethyl group? Use this logic flow to decide.
Figure 1: Decision matrix for incorporating Trifluoroethyl bioisosteres in peptide campaigns.
Part 4: Experimental Protocols (Self-Validating Systems)
To validate the impact of the TFE group, you must synthesize the peptide with high purity (avoiding racemization) and test kinetics rigorously.
Synthesis: Incorporating L-2-amino-4,4,4-trifluorobutyric acid (TfeGly)
Challenge: The electron-withdrawing
Protocol:
-
Resin Selection: Use Rink Amide ChemMatrix (high swelling) to minimize aggregation, as fluorinated peptides are prone to secondary structure formation on-resin.
-
Coupling the TfeGly Residue:
-
Use standard Fmoc-TfeGly-OH (3 eq).
-
Activator: DIC/Oxyma (Preferred over HATU to reduce epimerization risk).
-
Time: 60 min at Room Temp.
-
-
Coupling the Next Amino Acid (Critical Step):
-
Problem: The N-terminus of the attached TfeGly is deactivated.
-
Solution: Use HATU/HOAt (1:1) with DIPEA (6 eq).
-
Double Coupling: Perform two coupling cycles of 45 mins each.
-
Kaiser Test: Do not rely on standard Kaiser test (often false negative due to electronics). Use Chloranil test or micro-cleavage LC-MS to verify coupling completion.
-
Validation: Surface Plasmon Resonance (SPR)
Objective: Distinguish between
-
Chip: CM5 Sensor Chip (Cytiva).
-
Immobilization: Target protein coupled to ~1000 RU.
-
Running Buffer: HBS-EP+ with 3% DMSO (Fluorinated peptides often require solubility aids).
-
Injection: Single Cycle Kinetics (SCK) to avoid regeneration artifacts.
-
Data Fit: 1:1 Binding Model.
-
Success Criterion: If
decreases by >5x compared to the Leucine control, the TFE hydrophobic/dipole effect is validated.
-
Part 5: Synthesis & Validation Workflow
Figure 2: Iterative workflow for synthesizing and validating TFE-modified peptides.
References
-
Zondlo, N. J. (2010). Aromatic-Fluorine Interactions in Proteins and Peptides. Accounts of Chemical Research. Link
-
Black, W. C., et al. (2005). Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K. Bioorganic & Medicinal Chemistry Letters. Link
-
Smits, R., et al. (2008). Strategic use of fluorine in peptide synthesis and drug design. Journal of Peptide Science. Link
-
Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
A Comparative Guide to the Validation of Analytical Methods for N-(2,2,2-trifluoroethyl)glycine Quantification in Biological Matrices
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of N-(2,2,2-trifluoroethyl)glycine (TFEG) in complex biological matrices such as plasma, serum, and urine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity and regulatory compliance. The principles and protocols outlined herein are grounded in established regulatory frameworks, including the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]
Introduction: The Significance of N-(2,2,2-trifluoroethyl)glycine Quantification
N-(2,2,2-trifluoroethyl)glycine (TFEG) is a non-proteinogenic amino acid of increasing interest in pharmaceutical and metabolic research. Its unique trifluoroethyl moiety imparts distinct physicochemical properties, making it a valuable probe or a potential metabolic indicator. Accurate and precise quantification of TFEG in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[2][4] The inherent challenges of analyzing a small, polar molecule like TFEG within a complex biological sample necessitate a meticulously validated analytical method to ensure reliable and reproducible results.
This guide will compare the most prevalent and effective analytical techniques, explore critical sample preparation strategies, and provide a detailed, step-by-step protocol for the recommended validation approach, empowering you to make informed decisions for your analytical workflow.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision that influences sensitivity, selectivity, and throughput. For TFEG, a small and polar molecule, the primary analytical challenges lie in achieving adequate retention on chromatographic columns and ensuring specificity in a complex matrix. The following table provides a comparative overview of the most suitable analytical platforms.
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Chromatographic separation followed by mass spectrometric detection of precursor and product ions.[5] | High sensitivity and selectivity, wide linear dynamic range, suitable for complex matrices.[5] | Higher initial instrument cost, potential for matrix effects. | Gold standard for quantitative bioanalysis in drug development. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass spectrometric detection.[6] | Excellent chromatographic resolution for volatile compounds, high sensitivity. | Requires derivatization for non-volatile analytes like TFEG, which can add complexity and variability.[7][8][9] | Analysis of volatile and semi-volatile compounds. Less common for polar amino acids without derivatization. |
| HPLC-UV/FLD (High-Performance Liquid Chromatography with UV or Fluorescence Detection) | Chromatographic separation with detection based on UV absorbance or fluorescence. | Lower instrument cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, may require derivatization for analytes lacking a chromophore or fluorophore. | Routine analysis of less complex samples or when high sensitivity is not required. |
Expert Recommendation: For the quantification of TFEG in biological matrices, LC-MS/MS is the unequivocally superior choice . Its inherent selectivity and sensitivity are crucial for accurately measuring low concentrations of TFEG amidst a high background of endogenous matrix components. While GC-MS can be employed, the mandatory derivatization step introduces potential for incomplete reactions and increased variability, complicating the validation process. HPLC-UV/FLD generally lacks the required sensitivity and specificity for bioanalytical applications involving trace-level quantification.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of TFEG in a biological matrix using LC-MS/MS, from sample receipt to data analysis.
Caption: A typical bioanalytical workflow for TFEG quantification.
Sample Preparation: The Key to a Robust Assay
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte of interest.[10][11] The choice of technique depends on the nature of the biological matrix and the desired level of cleanliness.
| Technique | Principle | Advantages | Disadvantages | Suitability for TFEG |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins.[12][13] | Simple, fast, and inexpensive.[14][15] | Less clean extracts, potential for analyte co-precipitation and ion suppression.[16] | Suitable for initial method development and high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[17][18] | Cleaner extracts than PPT, can remove salts and phospholipids.[19] | Can be labor-intensive, requires optimization of solvent systems.[20] | Moderately suitable; TFEG's polarity may require specific solvent systems for efficient extraction.[21] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, and interferences are washed away.[10][22] | Provides the cleanest extracts, high recovery, and concentration factor.[11][16] | More expensive and time-consuming than PPT and LLE.[19] | Highly recommended for achieving the highest data quality and minimizing matrix effects.[21] |
Expert Recommendation: While Protein Precipitation is a rapid and cost-effective starting point, Solid-Phase Extraction (SPE) is the preferred method for a fully validated, robust assay for TFEG. The cleaner extracts obtained with SPE significantly reduce the risk of matrix effects, leading to improved accuracy and precision.[16] A mixed-mode or ion-exchange SPE sorbent would likely be most effective for retaining the polar, zwitterionic TFEG molecule.
Visualizing the Sample Preparation Decision Tree
This diagram outlines the decision-making process for selecting an appropriate sample preparation technique.
Caption: A decision tree for selecting a sample preparation method.
Bioanalytical Method Validation: A Step-by-Step Protocol based on LC-MS/MS
A full validation of a bioanalytical method is essential to ensure its performance and the reliability of the analytical results.[1][23] The following protocol outlines the key validation parameters as per FDA and EMA guidelines.[1][3][4]
The main characteristics of a bioanalytical method that are essential to ensure the acceptability of the performance and the reliability of analytical results are selectivity, lower limit of quantification, the response function and calibration range, accuracy, precision, matrix effects, and stability.[1]
| Parameter | Purpose | Acceptance Criteria (as per FDA/EMA Guidelines) |
| Selectivity | To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[3] | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 different sources. |
| Calibration Curve & Linearity | To establish the relationship between the instrument response and the concentration of the analyte.[3][24] | A calibration curve should be generated for each analytical run.[24] The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3] | Analyte response should be at least 5 times the response of the blank. Accuracy within 80-120% and precision ≤ 20% CV.[25] |
| Accuracy | The closeness of the determined value to the nominal concentration.[3][24] | The mean value should be within ±15% of the nominal value for QC samples (±20% at the LLOQ).[24] |
| Precision | The degree of scatter between a series of measurements.[1][3] | The CV should not exceed 15% for QC samples (20% at the LLOQ).[1][24] |
| Recovery | The efficiency of the extraction procedure.[26] | Should be consistent, precise, and reproducible. While no specific value is mandated, it should be optimized to ensure adequate sensitivity. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent across different lots of matrix. The IS-normalized matrix factor CV should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[26] | Analyte concentrations in stability samples should be within ±15% of the nominal concentration. |
Objective: To perform a full validation of an LC-MS/MS method for the quantification of TFEG in human plasma.
Materials:
-
N-(2,2,2-trifluoroethyl)glycine (TFEG) reference standard
-
Stable isotope-labeled internal standard (e.g., TFEG-d2)
-
Blank human plasma (from at least 6 individual donors)
-
HPLC-grade water, acetonitrile, methanol, and formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Stock and Working Solution Preparation:
-
Prepare primary stock solutions of TFEG and the internal standard (IS) in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.[23]
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank plasma with the TFEG working solution to achieve a concentration range that covers the expected in-study concentrations. A typical range might be 1-1000 ng/mL.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
-
Sample Preparation (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load an aliquot of the plasma sample (e.g., 100 µL) to which the IS has been added.
-
Wash the cartridges with an appropriate solvent to remove interferences (e.g., 5% methanol in water).
-
Elute the analyte and IS with an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate retention and separation of TFEG from matrix components. A HILIC or reversed-phase column with an ion-pairing agent may be suitable.
-
Optimize the mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy) for TFEG and the IS in multiple reaction monitoring (MRM) mode.
-
-
Validation Experiments:
-
Selectivity: Analyze blank plasma samples from at least 6 different donors.
-
Calibration Curve: Analyze a full calibration curve with each validation run.
-
Accuracy and Precision: Analyze five replicates of the LLOQ, low, mid, and high QC samples in at least three separate analytical runs.[1]
-
Recovery: Compare the peak area of TFEG in extracted samples to that of un-extracted samples at three QC concentrations.
-
Matrix Effect: Compare the response of TFEG in post-extraction spiked blank plasma from 6 different donors to the response in a neat solution.
-
Stability: Evaluate the stability of TFEG in plasma under the following conditions:
-
Short-term (bench-top) stability at room temperature.
-
Long-term stability at the intended storage temperature (e.g., -80°C).
-
Freeze-thaw stability (at least 3 cycles).
-
Autosampler stability.
-
-
Visualizing the Validation Process
This diagram provides a high-level overview of the key stages in bioanalytical method validation.
Caption: Key stages of the bioanalytical method validation process.
Conclusion
The successful quantification of N-(2,2,2-trifluoroethyl)glycine in biological matrices hinges on the selection of a highly selective and sensitive analytical method, coupled with a robust and optimized sample preparation procedure. This guide has demonstrated that LC-MS/MS is the most appropriate platform for this application. By adhering to the principles of bioanalytical method validation outlined in regulatory guidelines from bodies such as the FDA and EMA, researchers can ensure the generation of high-quality, reliable, and reproducible data.[1][3][4] The detailed protocol provided serves as a comprehensive framework for establishing a fully validated method, ultimately contributing to the successful progression of research and drug development programs.
References
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
-
FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]
-
What is Solid Phase Extraction (SPE)? Organomation. [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. [Link]
-
Protein Precipitation Method. Phenomenex. [Link]
-
An Introduction to Solid Phase Extraction (SPE). Bio-Analysis Centre. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Element Lab Solutions. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]
-
Extraction techniques for biological sample preparation and... ResearchGate. [Link]
-
Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. [Link]
-
Amino Acid Analysis Sample Preparation Guidelines. Bio-Synthesis. [Link]
-
Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. PMC. [Link]
-
Determination of Amino Acids in Plasma Samples of Preeclampsia Patients by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. SciELO. [Link]
-
HPLC method and sample preparation for amino acids? ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Studia Universitatis Babes-Bolyai, Chemia. [Link]
-
Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. [Link]
-
A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. PubMed. [Link]
-
Validation of Analytical Methods and Procedures. LabCompliance. [Link]
-
Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. ResearchGate. [Link]
-
guidelines for the validation of analytical methods used in residue studies in animal tissues. Regional Representation for the Americas - WOAH. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
-
Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. Agilent. [Link]
-
N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). NCBI - NIH. [Link]
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- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. b-ac.co.uk [b-ac.co.uk]
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- 18. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
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- 20. elementlabsolutions.com [elementlabsolutions.com]
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- 23. fda.gov [fda.gov]
- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 25. anivet.au.dk [anivet.au.dk]
- 26. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Head-to-head comparison of different coupling reagents for N-trifluoroethylated amino acids
Executive Summary
The strategic incorporation of N-trifluoroethyl (N-TFE) amino acids is revolutionizing the design of peptidomimetics. N-terminal trifluoroethylation imparts profound resistance to proteolytic degradation—such as shielding incretin hormones like GLP-1 from DPP4 cleavage—while preserving or even enhancing receptor agonism [1].
However, incorporating these fluorinated building blocks into solid-phase peptide synthesis (SPPS) presents a formidable chemical barrier. The strong inductive electron-withdrawing (-I) effect of the three fluorine atoms drastically reduces the basicity and nucleophilicity of the adjacent secondary amine [2]. Consequently, standard amide bond formation strategies that rely on uronium or phosphonium salts routinely fail. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of specialized coupling reagents designed to overcome the extreme deactivation of N-TFE amines.
The Competitors: Mechanistic Insights & Causality
Acylating an N-TFE amine requires shifting the reaction energy landscape. Because the nucleophile is severely deactivated, we must exponentially increase the electrophilicity of the acyl donor.
-
Standard Uronium Salts (HATU / COMU):
-
Mechanism: Generate an OAt or Oxyma active ester.
-
Causality of Failure: While highly efficient for primary amines, OAt esters simply lack the electrophilic character required to overcome the high activation energy barrier presented by the electron-deficient N-TFE amine.
-
-
Fluoroformamidinium Reagents (TFFH):
-
Mechanism: Converts the incoming carboxylic acid into an acid fluoride.
-
Causality of Success: Fluorine is an excellent leaving group. Furthermore, the small atomic radius of fluorine minimizes steric clash during the nucleophilic attack, making it highly effective for hindered secondary amines while maintaining a lower epimerization risk than acid chlorides.
-
-
Phosgene Derivatives (BTC / Triphosgene):
-
Mechanism: Bis(trichloromethyl)carbonate (BTC) generates highly reactive acid chlorides in situ [3].
-
Causality of Success & Risk: Acid chlorides possess the highest electrophilicity among standard acyl donors, forcing the coupling to completion. However, this extreme reactivity makes the intermediate prone to intramolecular attack by the Fmoc carbonyl, forming an oxazolone. If a strong base like DIPEA is present, it will rapidly deprotonate the oxazolone's alpha-carbon, leading to severe epimerization. This dictates the mandatory use of weaker bases like 2,4,6-collidine.
-
-
Ghosez's Reagent:
-
Mechanism: Converts carboxylic acids to acid chlorides under strictly neutral conditions.
-
Causality of Success: By avoiding basic conditions entirely during the activation step, Ghosez's reagent provides the extreme electrophilicity of an acid chloride without triggering base-catalyzed oxazolone epimerization.
-
Mechanistic activation pathways and their efficacy against deactivated N-TFE amines.
Head-to-Head Performance Data
The following table summarizes the quantitative performance of these reagents when coupling a standard Fmoc-protected amino acid onto a resin-bound N-TFE amino acid at room temperature.
| Coupling Reagent | Activation Intermediate | Typical Yield (%) | Epimerization Risk | Reaction Time | Best Use Case |
| HATU / DIPEA | OAt Active Ester | < 20% | Low | 12–24 h | Not recommended; fails due to insufficient electrophilicity. |
| TFFH / DIPEA | Acid Fluoride | 60–80% | Low–Moderate | 2–4 h | Epimerization-prone amino acids (e.g., Cys, His). |
| Ghosez's Reagent | Acid Chloride (Neutral) | 75–90% | Low | 2–4 h | Highly sensitive substrates requiring neutral activation. |
| BTC / Collidine | Acid Chloride | 85–98% | High (if base is too strong) | 1–2 h | Standard N-TFE acylation; sterically hindered residues. |
Reagent Selection Workflow
Selecting the correct reagent is a balancing act between driving the reaction to completion and preserving the stereochemical integrity of the incoming amino acid.
Decision matrix for selecting coupling reagents for N-TFE amino acids.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify intermediate formation and prevent false-positive reaction monitoring.
Protocol 1: BTC/Collidine-Mediated Coupling (The Heavy Hitter)
Use this protocol for maximum yield when the incoming amino acid is not highly prone to epimerization.
Materials: Fmoc-AA-OH (3.0 eq), BTC (1.0 eq; note that 1 mole of BTC yields 3 moles of phosgene), 2,4,6-collidine (10.0 eq), dry THF or DCM.
Step-by-Step Methodology:
-
Activation: In a dry vial under nitrogen, dissolve Fmoc-AA-OH (3.0 eq relative to resin loading) and BTC (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Base Addition: Cool the vial to 0 °C. Dropwise, add 2,4,6-collidine (10.0 eq). Causality Note: Collidine is strictly required over DIPEA. Its steric bulk and lower pKa prevent the rapid deprotonation of the oxazolone intermediate, thereby suppressing epimerization.
-
In Situ Verification (Self-Validation): Wait 5 minutes. The formation of the acid chloride can be confirmed by quenching a 5 µL aliquot in methanol and observing the corresponding methyl ester via LC-MS.
-
Coupling: Add the activated mixture to the resin-bound N-TFE peptide. Shake at room temperature for 1.5 to 2 hours.
-
Resin Wash: Wash the resin extensively with THF, DCM, and DMF to remove collidine salts.
Protocol 2: TFFH-Mediated Coupling (The Fluoride Alternative)
Use this protocol when coupling epimerization-prone residues (e.g., Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH).
Materials: Fmoc-AA-OH (3.0 eq), TFFH (3.0 eq), DIPEA (6.0 eq), dry DMF.
Step-by-Step Methodology:
-
Activation: Dissolve Fmoc-AA-OH (3.0 eq) and TFFH (3.0 eq) in dry DMF.
-
Base Addition: Add DIPEA (6.0 eq) and pre-activate for 10 minutes at room temperature.
-
Coupling: Transfer the solution to the resin and shake for 3 to 4 hours.
Universal Protocol Validation Checkpoints
-
Colorimetric Monitoring: Do NOT use the standard Kaiser (Ninhydrin) test. Because the N-TFE amine is a highly deactivated secondary amine, Ninhydrin will yield a false negative, deceiving you into thinking the coupling is complete. Self-Validation Checkpoint: You must use the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which are sensitive to secondary amines. A positive Chloranil test (blue/green beads) indicates unreacted N-TFE amine.
-
Analytical Cleavage: Prior to Fmoc deprotection of the newly added residue, cleave a 2 mg micro-aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via high-resolution LC-MS. This verifies the mass shift corresponding to the successful acylation and allows you to quantify the diastereomeric ratio (dr) to assess epimerization.
References
-
Investigations from the Belly of the Beast: N-Terminally Labeled Incretin Peptides That Are Both Potent Receptor Agonists and Stable to Protease Digestion Source: ACS Central Science URL:[Link]
-
Synthesis of N‐trifluoroethyl Substituted Lysine and Homologs Source: ChemistrySelect URL:[Link]
-
Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds Source: ACS Organic & Inorganic Au URL:[Link]
Operational and Disposal Logistics for (2,2,2-Trifluoroethylamino)acetic Acid: A Comprehensive Safety Guide
As drug development increasingly relies on fluorinated compounds to enhance metabolic stability and membrane permeability, laboratory personnel must adapt to the stringent safety and logistical demands these molecules present. (2,2,2-Trifluoroethylamino)acetic acid (CAS: 173244-78-3) is a specialized non-proteinogenic amino acid derivative. Due to its amphoteric nature and the presence of a highly stable trifluoromethyl (
This guide provides authoritative, step-by-step methodologies for the safe operational handling, segregation, and disposal of this compound, ensuring compliance with environmental health and safety (EHS) standards.
Mechanistic Safety Profile & Hazard Causality
To handle (2,2,2-Trifluoroethylamino)acetic acid safely, one must understand the chemical causality behind its hazards:
-
The Fluorine Effect (Halogenated Persistence): The C-F bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to completely break this bond. Improper disposal into non-halogenated waste streams can result in incomplete combustion, releasing highly toxic and corrosive hydrogen fluoride (HF) gas into the atmosphere. Therefore, it must be strictly routed to specialized, high-temperature halogenated waste incinerators.
-
Amphoteric Reactivity: As an amino acid derivative, this compound contains both a basic amine and an acidic carboxyl group, making it neutral to slightly acidic in solution[1]. While its reactivity is moderated by the electron-withdrawing
group, it must never be mixed with strong inorganic oxidizing acids (e.g., nitric acid, perchloric acid, or piranha solution) due to the risk of violent, exothermic oxidation[2]. -
Corrosion Potential: Halogenated compounds can slowly dissociate over time, producing trace amounts of hydrohalic acids. For this reason, metal safety cans are strictly prohibited for the accumulation of this waste, as the trace acids will compromise the metal's structural integrity[3].
Waste Segregation Logic
Proper segregation is the most critical step in chemical waste management. Commingling incompatible waste streams not only creates immediate laboratory hazards but also exponentially increases institutional disposal costs.
Waste Stream Compatibility Data
| Waste Category | Permitted Co-solvents / Materials | Strictly Incompatible Materials | Approved Container Material |
| Halogenated Organic | DCM, Chloroform, DMF, THF | Alkali metals, Strong Oxidizers | HDPE or PTFE-lined glass |
| Halogenated Aqueous | Water (>80%), dilute buffers | Inorganic Acids, Cyanides, Bases | Polyethylene (Labeled "AQ") |
| Solid Hazardous | Silica gel, filter paper, PPE | Reactive metals, Pyrophorics | Double-sealed poly bags |
Segregation Decision Workflow
Below is the logical workflow for routing (2,2,2-Trifluoroethylamino)acetic acid waste based on its physical state and solvent matrix.
Decision tree for the segregation and disposal of (2,2,2-Trifluoroethylamino)acetic acid waste.
Step-by-Step Disposal Methodologies
The following self-validating protocols ensure that every step of the disposal process mitigates exposure and prevents environmental contamination.
Protocol A: Routine Liquid Waste Accumulation
Causality: Liquid transfers generate vapors and aerosols. Performing this in a certified fume hood ensures that any volatilized fluorinated compounds are safely exhausted away from the operator's breathing zone.
-
Preparation & PPE: Don double nitrile gloves, chemical splash goggles, and a fully-buttoned lab coat[3]. Ensure the chemical fume hood has a certified face velocity.
-
Container Verification: Select a high-density polyethylene (HDPE) container. Verify that the container is free of any inorganic acid residues[2]. Do not use metal cans [3].
-
Transfer: Place the waste container inside the fume hood. Use a dedicated, grounded chemical funnel. Pour the (2,2,2-Trifluoroethylamino)acetic acid solution slowly down the side of the funnel to minimize splashing and aerosol generation.
-
Sealing: Immediately remove the funnel and cap the container tightly. The container must remain "vapor tight" and "spill proof" at all times unless actively adding waste[4].
-
Labeling: Attach a hazardous waste tag before the first drop of waste is added[4]. Check the "Halogenated Solvents" and "Toxic" boxes. List "(2,2,2-Trifluoroethylamino)acetic acid" and all co-solvents with their approximate percentages. Do not use abbreviations.
Protocol B: Solid Waste and Contaminated Consumables
Causality: Powders can easily become airborne, causing respiratory irritation[5]. Double-bagging prevents accidental puncture and subsequent inhalation exposure during transit.
-
Collection: Gather all contaminated weigh boats, spatulas, and filter papers used to handle the pure compound.
-
Primary Containment: Place the items into a heavy-duty, sealable polyethylene bag inside the fume hood. Squeeze out excess air (pointing away from your face) and seal tightly.
-
Secondary Containment: Place the primary bag into a second sealable bag (double-bagging) or a designated solid hazardous waste drum.
-
Labeling: Label the outer container as "Solid Hazardous Waste - Contaminated with Fluorinated Organic Acid."
Protocol C: Emergency Spill Response (Small Scale)
Causality: Immediate dampening of solid spills prevents the aerosolization of fine powders, which pose a severe respiratory hazard.
-
Isolation: Immediately evacuate non-essential personnel. Isolate the spill area for at least 25 meters for solid powders or 50 meters for liquid solutions[1].
-
PPE: Responders must wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[3].
-
Containment (Solid Spill): If the pure solid compound is spilled, FIRST REMOVE ALL SOURCES OF IGNITION. Dampen the solid spill material lightly with a compatible inert solvent (e.g., water or toluene) to prevent dust generation[1].
-
Absorption (Liquid Spill): If the compound is dissolved in a solvent, cover the spill with an inert dry absorbent material (e.g., vermiculite or specialized spill pads)[3].
-
Collection: Use non-sparking tools to scoop the dampened powder or saturated absorbent into a vapor-tight, resealable plastic bag or HDPE bucket[3].
-
Decontamination: Solvent-wash all contaminated surfaces, followed by a thorough washing with a soap and water solution to remove residual traces[1]. Dispose of all cleanup materials as Halogenated Solid Waste.
References
- Washington State University Environmental Health & Safety. "Halogenated Solvents Standard Operating Procedure." WSU EHS.
- University of Waterloo Safety Office. "Waste Segregation Flowchart and Guidelines." UWaterloo EHS.
- Sigma-Aldrich. "Safety Data Sheet - Bis(2,2,2-trifluoroethyl) ether." MilliporeSigma.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 4654, p-Fluorophenylalanine." PubChem.
- University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." DRS Illinois.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
